8-Azaguanine
Descripción
This compound is one of the early purine analogs showing antineoplastic activity. It functions as an antimetabolite and is easily incorporated into ribonucleic acids.
This compound is a purine analogue with potential antineoplastic activity. this compound interferes with the modification of transfer ribonucleic acid (tRNA) by competing with guanine for incorporation into tRNA catalyzed by the enzyme tRNA-guanine ribosyltransferase (tRNA-guanine transglycosylase). Altered guanine modification of tRNA has been implicated in cellular differentiation and neoplastic transformation. this compound also inhibits the formation of 43S and 80S initiation complexes, thereby interfering with initiation of translation and inhibiting protein synthesis. This agent inhibits tumor cell growth and stimulates cell differentiation. (NCI04)
One of the early purine analogs showing antineoplastic activity. It functions as an antimetabolite and is easily incorporated into ribonucleic acids.
Propiedades
IUPAC Name |
5-amino-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O/c5-4-6-2-1(3(11)7-4)8-10-9-2/h(H4,5,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXQRXLUHJKZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074508 | |
| Record name | 8-Azaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | 8-azaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
134-58-7 | |
| Record name | Azaguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-azaguanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-AZAGUANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-AZAGUANINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1H-triazolo[4,5-d]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q150359I72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Azaguanine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Azaguanine is a purine analog with established antineoplastic properties. Its primary mechanism of action hinges on its role as an antimetabolite. Following cellular uptake, this compound is converted to its active nucleotide form, 8-azaguanylate, which is then incorporated into ribonucleic acid (RNA). This fraudulent incorporation disrupts normal RNA function, leading to a cascade of events including the inhibition of protein synthesis and the induction of apoptosis, ultimately resulting in cancer cell death. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key pathways involved.
Core Mechanism of Action
This compound exerts its cytotoxic effects through a multi-step process involving metabolic activation, incorporation into nucleic acids, and subsequent disruption of essential cellular processes.
Metabolic Activation
As a guanine analog, this compound is not active in its initial form. It requires conversion into its nucleotide form to exert its cytotoxic effects. This activation is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT facilitates the conversion of this compound to 8-azaguanosine monophosphate (azaGMP)[1]. Cells deficient in HGPRT activity are resistant to this compound, highlighting the critical role of this enzyme in its mechanism of action.
Incorporation into RNA
The primary molecular target of this compound is RNA. Once converted to 8-azaguanosine triphosphate (azaGTP), it competes with the natural guanosine triphosphate (GTP) for incorporation into growing RNA chains during transcription[2]. Studies have shown that this compound is readily incorporated into various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[3][4][5]. This incorporation is a key step in its cytotoxic activity.
Inhibition of Protein Synthesis
The incorporation of this compound into RNA, particularly mRNA and tRNA, leads to a significant disruption of protein synthesis[6][7]. The presence of the fraudulent base can interfere with codon recognition, ribosome translocation, and the overall fidelity of translation. This results in the production of non-functional or truncated proteins, leading to cellular stress and dysfunction. Specifically, this compound has been shown to inhibit the initiation of translation.
Induction of Apoptosis
The cellular stress induced by the inhibition of protein synthesis and the accumulation of faulty proteins can trigger programmed cell death, or apoptosis. While the precise signaling pathways are not fully elucidated, evidence suggests that this compound treatment can lead to the activation of caspases, the key executioners of apoptosis. The apoptotic response is likely a consequence of the overwhelming cellular damage caused by the disruption of fundamental processes.
Quantitative Data
The cytotoxic efficacy of this compound varies across different cancer cell lines, reflecting differences in cellular uptake, metabolic activation, and intrinsic sensitivities.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MOLT-3 | Acute Lymphoblastic Leukemia | 10 | 24 | --INVALID-LINK-- |
| CEM | Acute Lymphoblastic Leukemia | 100 | 24 | --INVALID-LINK-- |
Note: The available quantitative data for this compound's IC50 values in a wide range of cancer cell lines is limited in publicly accessible literature. The NCI-60 database may contain more extensive datasets.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and experimental workflows related to this compound's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Quantification of this compound Incorporation into RNA by HPLC
This protocol allows for the quantification of this compound that has been incorporated into cellular RNA.
Materials:
-
This compound-treated and control cells
-
RNA extraction kit
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reverse-phase column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile in a phosphate buffer)
-
8-Azaguanosine standard
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit, ensuring high purity.
-
Quantify the extracted RNA using a spectrophotometer.
-
Digest a known amount of RNA (e.g., 10 µg) to its constituent nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
Terminate the enzymatic digestion and filter the sample.
-
Analyze the digested RNA sample by HPLC.
-
Monitor the elution profile at an appropriate wavelength (e.g., 260 nm) to detect the nucleosides.
-
Identify the 8-azaguanosine peak by comparing its retention time with that of the 8-azaguanosine standard.
-
Quantify the amount of 8-azaguanosine by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 8-azaguanosine standard.
-
Express the amount of incorporated this compound as a ratio to the amount of natural guanosine.
Measurement of Protein Synthesis Inhibition ([³⁵S]-Methionine Incorporation Assay)
This protocol measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled methionine.
Materials:
-
Cancer cell line of interest
-
Methionine-free culture medium
-
[³⁵S]-Methionine
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter and scintillation fluid
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound for a specific duration.
-
Wash the cells with pre-warmed PBS and then incubate them in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
"Pulse" the cells by adding [³⁵S]-methionine to the medium and incubate for a short period (e.g., 15-30 minutes).
-
To stop the incorporation, wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins by adding ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to ensure complete precipitation.
-
Collect the protein precipitate by filtration or centrifugation.
-
Wash the precipitate with 5% TCA to remove any unincorporated [³⁵S]-methionine.
-
Solubilize the protein precipitate.
-
Measure the radioactivity of the samples using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample.
-
Calculate the percentage of protein synthesis inhibition in this compound-treated cells compared to untreated controls.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, key markers of apoptosis.
Materials:
-
This compound-treated and control cells
-
Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)
-
96-well white or black-walled plates
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Equilibrate the plate and its contents to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
Express the results as a fold-change in caspase activity in treated cells compared to untreated controls.
Conclusion
This compound's anticancer activity is primarily driven by its function as a fraudulent purine analog. Its metabolic activation by HGPRT, subsequent incorporation into RNA, and the resulting inhibition of protein synthesis create a state of profound cellular stress that ultimately leads to apoptotic cell death. The methodologies and data presented in this guide provide a framework for researchers to further investigate and leverage the therapeutic potential of this compound and to develop novel strategies for cancer treatment. A deeper understanding of the specific signaling pathways involved in this compound-induced apoptosis will be a crucial area for future research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound reporter of purine ionization states in structured RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the composition of ribonucleic acids from subcellular fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid acceptor and transfer functions of sRNA containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein synthesis by this compound. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound on the ribonucleic acid of the ribosomes in Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Azaguanine: A Technical Guide to its Role as a Purine Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaguanine is a synthetic purine analogue that has been a subject of scientific inquiry for its potent antineoplastic and antimetabolite properties. Structurally similar to the natural purine guanine, this compound competitively inhibits various enzymatic pathways essential for cellular proliferation and survival. Its primary mechanism of action involves its conversion to fraudulent nucleotides, which are subsequently incorporated into nucleic acids, leading to dysfunctional RNA and inhibition of protein synthesis. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on cellular signaling, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its role as a purine antimetabolite. The central steps in its mechanism of action are:
-
Cellular Uptake and Activation: this compound enters the cell and is converted to its active form, 8-azaguanosine monophosphate (azaGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] This is a critical step, as cells deficient in HGPRT are resistant to the effects of this compound.[1]
-
Incorporation into RNA: azaGMP is further phosphorylated to 8-azaguanosine triphosphate (azaGTP). azaGTP then serves as a substrate for RNA polymerase and is incorporated into growing RNA chains in place of guanosine triphosphate (GTP).[2][3] This incorporation leads to the formation of fraudulent, non-functional RNA molecules.
-
Disruption of Protein Synthesis: The presence of this compound in messenger RNA (mRNA) and transfer RNA (tRNA) disrupts the normal process of protein synthesis, leading to a decrease in cellular growth and viability.[2]
-
Inhibition of Purine Biosynthesis: this compound, in its nucleotide form, can also inhibit key enzymes involved in the de novo purine biosynthesis pathway, further depleting the pool of natural purines necessary for nucleic acid synthesis.[1]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 24 | 10 | [2][4] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 24 | 100 | [2][4] |
Signaling Pathways Modulated by this compound
While the direct effects of this compound on many signaling pathways are still under investigation, its role as a purine antimetabolite suggests interference with pathways that are highly dependent on cellular metabolism and protein synthesis, such as the mTOR and MAPK pathways. Furthermore, like other thiopurines, this compound is expected to induce apoptosis.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. Given that this compound disrupts protein synthesis, it is plausible that it indirectly inhibits mTORC1 signaling, which is a key promoter of protein synthesis.
Caption: Potential inhibitory effect of this compound on the mTOR signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (extracellular signal-regulated kinase) cascade is a key branch of the MAPK pathway. While direct evidence is limited, the cellular stress induced by this compound could potentially modulate MAPK signaling.
References
An In-depth Technical Guide to 8-Azaguanine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaguanine is a synthetic purine analogue that has garnered significant interest in biomedical research due to its potent antimetabolite and antineoplastic activities. Structurally similar to the endogenous purine guanine, this compound competitively inhibits key enzymatic pathways involved in nucleotide biosynthesis, leading to the disruption of DNA and RNA synthesis and ultimately, cell growth arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for assessing its effects on cell viability and apoptosis are also presented, along with a schematic of its mechanism of action within the purine salvage pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, virology, and drug development.
Chemical Structure and Identification
This compound, also known as Guanazolo, is a triazolopyrimidine that is an analogue of the purine nucleobase guanine.[1] The key structural difference is the substitution of a nitrogen atom for the carbon atom at the 8th position of the purine ring.[2]
Chemical Structure:
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | 5-amino-3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one |
| CAS Number | 134-58-7 |
| Molecular Formula | C4H4N6O |
| Molecular Weight | 152.11 g/mol |
| Synonyms | 8-AG, Guanazolo, Pathocidin, NSC 749 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Appearance | White to off-white or yellow crystalline powder | |
| Melting Point | >300 °C (decomposes) | [3] |
| pKa | The pKa for the N1 position is approximately 7.2 (estimated to be 2.1 units lower than guanine's pKa of 9.3) | [4] |
| Solubility | ||
| Water | Insoluble | [5] |
| Ethanol | Insoluble | [1] |
| DMSO | ≥3.93 mg/mL | [1] |
Biological and Pharmacological Properties
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its role as a purine antimetabolite.[5] Its mechanism of action involves a multi-step process that ultimately disrupts nucleic acid and protein synthesis.
The key pathway involved is the purine salvage pathway . In this pathway, cells recycle purine bases from the degradation of nucleic acids. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) plays a central role by converting hypoxanthine and guanine into their respective monophosphate nucleotides.
This compound, due to its structural similarity to guanine, is recognized as a substrate by HGPRT. The enzyme catalyzes the conversion of this compound to 8-azaguanylate (8-azaGMP), a fraudulent nucleotide.
The incorporation of 8-azaGMP into RNA chains results in the formation of fraudulent RNA molecules. This leads to the inhibition of protein synthesis and ultimately triggers cell growth arrest and apoptosis.[5]
Antineoplastic and Antiviral Activity
This compound has demonstrated significant antineoplastic activity against various cancer cell lines and in animal models.[6] Its ability to selectively target rapidly proliferating cells, which have a higher demand for nucleotide synthesis, makes it a compound of interest in oncology research. Additionally, some studies have explored its potential as an antiviral agent, given that viral replication is also heavily dependent on the host cell's nucleotide pools.
Experimental Protocols
The following are detailed protocols for two common assays used to evaluate the biological effects of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells of interest, treated with this compound as described above
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS.[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture without apoptosis)
-
-
Conclusion
This compound remains a significant tool in biomedical research, offering a clear mechanism of action that can be exploited for therapeutic and investigational purposes. Its role as a purine antimetabolite, particularly its interaction with the HGPRT enzyme in the purine salvage pathway, provides a solid foundation for its use in cancer and virology studies. The experimental protocols detailed in this guide offer robust methods for quantifying the cytotoxic and apoptotic effects of this compound, enabling researchers to further elucidate its therapeutic potential and cellular impact. Careful consideration of its physicochemical properties is essential for accurate and reproducible experimental outcomes. This technical guide serves as a foundational resource for scientists and professionals working with this important compound.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Understanding the Cytotoxicity of 8-Azaguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaguanine is a synthetic purine analogue that has been a subject of interest in cancer research for its cytotoxic properties. As an antimetabolite, it structurally mimics the natural purine guanine, allowing it to interfere with essential cellular processes. This technical guide provides an in-depth overview of the core mechanisms underlying the cytotoxicity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Mechanism of Action
The primary mechanism of this compound's cytotoxicity lies in its ability to act as a fraudulent nucleobase. Once it enters the cell, it is converted into 8-azaguanylate by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This fraudulent nucleotide is then incorporated into RNA, leading to the synthesis of dysfunctional RNA molecules. This incorporation disrupts normal cellular functions, including protein synthesis, and ultimately inhibits cell growth.[1] Resistance to this compound can arise from the loss or deficiency of HGPRT activity, which prevents the conversion of the prodrug into its active form.
Quantitative Cytotoxicity Data
The cytotoxic effect of this compound varies across different cell lines, highlighting the importance of cell-specific context in its activity. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. Below is a summary of reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 24h | 10 | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 24h | 100 | [1] |
| A549 | Lung Carcinoma | 24h | 18.1 ± 1.3 x 10⁻³ | Table S3[2] |
| MCF-7 | Breast Adenocarcinoma | 24h | 10.5 ± 0.8 | Table S3[2] |
| DU-145 | Prostate Carcinoma | 24h | 10.1 ± 2.9 x 10⁻³ | Table S3[2] |
| WM2664 | Melanoma | 24h | 6.2 ± 2.4 x 10⁻³ | Table S3[2] |
| HCT-116 | Colon Carcinoma | Not Specified | 4.14 ± 1.2 | Table S2[3] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | > 100 | Table S2[3] |
| MDA-MB-468 | Breast Adenocarcinoma | Not Specified | 3.673 | Table S2[3] |
Signaling Pathways Involved in this compound Cytotoxicity
This compound-induced cytotoxicity culminates in programmed cell death, or apoptosis, and can also involve cell cycle arrest. These processes are orchestrated by complex signaling pathways.
Apoptosis Induction
Apoptosis is a crucial mechanism by which this compound eliminates cancer cells. The incorporation of 8-azaguanylate into RNA can trigger cellular stress, leading to the activation of pro-apoptotic signaling cascades. A key regulator of this process is the tumor suppressor protein p53. Upon activation, p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis. This change in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including the initiator caspase-9 and the executioner caspase-3, which ultimately dismantle the cell.
Cell Cycle Arrest
In addition to apoptosis, this compound can induce cell cycle arrest, preventing cancer cells from proliferating. This arrest often occurs at the G2/M checkpoint of the cell cycle. The activation of p53 plays a crucial role here as well, by transcriptionally activating the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). p21 then binds to and inhibits the activity of cyclin B1/CDK1 complexes, which are essential for the G2 to M phase transition. This inhibition prevents the cell from entering mitosis, thus halting proliferation.[3][4]
Experimental Protocols
To assess the cytotoxicity of this compound, various in vitro assays can be employed. Below are detailed protocols for commonly used methods.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
96-well microplate
-
Cell suspension in culture medium
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time. Include an untreated control.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Conclusion
This compound exhibits significant cytotoxicity against various cancer cell lines, primarily through its incorporation into RNA, leading to disrupted cellular functions. This ultimately triggers apoptosis and cell cycle arrest, with the p53 signaling pathway playing a central role in these processes. The experimental protocols provided in this guide offer robust methods for quantifying the cytotoxic effects of this compound and elucidating its mechanisms of action. A thorough understanding of these aspects is crucial for the continued exploration of this compound and other purine analogues in the context of cancer therapy and drug development.
References
8-Azaguanine's Impact on DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Azaguanine, a purine analog, functions as a potent antimetabolite with significant implications for nucleic acid synthesis and cellular function. This technical guide provides an in-depth analysis of the core mechanisms by which this compound disrupts DNA and RNA synthesis. Its primary mode of action involves its conversion to a fraudulent nucleotide and subsequent incorporation predominantly into RNA, leading to profound effects on protein synthesis and cell viability. This document outlines the metabolic activation pathway, the differential impact on RNA versus DNA, and the consequential effects on cellular processes. Detailed experimental protocols for assessing these effects and quantitative data on its inhibitory concentrations are also provided to support further research and drug development efforts.
Mechanism of Action
This compound exerts its cytotoxic effects by acting as a guanine antagonist.[1] Its mechanism can be delineated into several key steps:
-
Cellular Uptake and Activation: this compound is transported into the cell where it is converted to its active form, 8-azaguanosine-5'-monophosphate (azaGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This is a critical activation step; cells lacking functional HGPRTase are resistant to this compound.
-
Incorporation into Nucleic Acids: AzaGMP can be further phosphorylated to 8-azaguanosine-5'-diphosphate (azaGDP) and 8-azaguanosine-5'-triphosphate (azaGTP). While there is minimal incorporation into DNA, azaGTP is readily incorporated into RNA in place of guanosine triphosphate (GTP).[2]
-
Disruption of RNA Function and Protein Synthesis: The primary toxicity of this compound stems from its incorporation into RNA.[3] This creates fraudulent messenger RNA (mRNA) and transfer RNA (tRNA), leading to the inhibition of protein synthesis.[4][5] Studies have shown that protein synthesis is the most sensitive process to this compound, with inhibition observed even at concentrations that do not significantly affect overall cell multiplication.[2] The presence of this compound in RNA can disrupt ribosome function and inhibit the initiation of translation.
-
Inhibition of de Novo Purine Synthesis: As an analog of a natural purine, this compound and its metabolites can also interfere with the de novo purine biosynthesis pathway through feedback inhibition, although this is considered a secondary mechanism of its toxicity compared to its incorporation into RNA.[3]
The differential effect on RNA and DNA is a hallmark of this compound's action. Inhibition of RNA synthesis has been shown to protect cells from this compound-induced toxicity, whereas inhibition of DNA synthesis does not confer such protection.[3]
Signaling Pathways and Logical Relationships
The metabolic activation and mechanism of action of this compound can be visualized as a clear pathway.
Quantitative Data on Inhibition
The inhibitory effects of this compound are dose-dependent and vary across different cell lines. The following tables summarize available quantitative data on its cytotoxicity. While specific IC50 values for the direct inhibition of DNA and RNA synthesis are not consistently reported in the literature, the cytotoxicity data provide a strong indication of the concentration range over which these effects occur.
| Cell Line | Assay Type | IC50 | Incubation Time |
| H.Ep cells | Cytotoxicity Assay | 2 µM | Not Specified |
| MOLT3 | Cytotoxicity Assay | 10 µM | 24 hours |
| CEM | Cytotoxicity Assay | 100 µM | 24 hours |
Table 1: IC50 Values of this compound in Various Cell Lines [6][7]
Experimental Protocols
Assessment of DNA Synthesis Inhibition using [³H]Thymidine Incorporation
This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Detailed Methodology:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with a range of concentrations of this compound for a predetermined time. Include untreated control wells.
-
Radiolabeling: Add [³H]thymidine to each well at a final concentration of approximately 1 µCi/mL. Incubate for 2-4 hours.[8]
-
Harvesting:
-
Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).
-
Add ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate macromolecules.[6]
-
Wash the precipitate twice with cold 5% TCA.
-
Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).
-
-
Quantification:
-
Transfer the solubilized precipitate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells.
Assessment of RNA Synthesis Inhibition using [³H]Uridine Incorporation
This protocol is similar to the DNA synthesis assay but uses radiolabeled uridine to measure the rate of RNA synthesis.[1]
Detailed Methodology:
-
Cell Seeding and Drug Incubation: Follow the same procedure as for the DNA synthesis assay.
-
Radiolabeling: Add [³H]uridine to each well at a final concentration of approximately 1 µCi/mL and incubate for 2-4 hours.[9]
-
Harvesting and Quantification: Follow the same TCA precipitation and scintillation counting procedure as described for the DNA synthesis assay.[1]
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in untreated control cells.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Activity Assay
This assay determines the activity of the enzyme responsible for activating this compound. Both radiolabeled and non-radiolabeled methods are available.
Classic Radiolabeled Method:
This method measures the conversion of radiolabeled hypoxanthine to inosine monophosphate (IMP).[10]
Detailed Methodology:
-
Cell Lysate Preparation: Prepare a cell lysate from the cells of interest.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [¹⁴C]hypoxanthine, and phosphoribosyl pyrophosphate (PRPP) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Separation: Separate the product ([¹⁴C]IMP) from the substrate ([¹⁴C]hypoxanthine) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product to determine the enzyme activity.
Non-Radioactive Spectrophotometric Method:
This method couples the production of IMP to the reduction of NAD⁺, which can be measured as an increase in absorbance at 340 nm.[3][10]
Detailed Methodology:
-
Cell Lysate Preparation: Prepare a cell lysate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing hypoxanthine, PRPP, NAD⁺, and an excess of recombinant IMP dehydrogenase (IMPDH).
-
Reaction Initiation: Add the cell lysate to the reaction mixture to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm at regular intervals.
-
Data Analysis: Calculate the rate of NADH formation, which is proportional to the HGPRTase activity.
Conclusion
This compound is a potent antimetabolite whose primary mechanism of action is its incorporation into RNA, leading to the disruption of protein synthesis. Its activation is dependent on the HGPRTase enzyme, making this a key determinant of cellular sensitivity. While its impact on DNA synthesis is minimal, its profound effect on RNA and protein synthesis underscores its utility as a research tool and its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the quantitative assessment of this compound's effects on nucleic acid synthesis, facilitating further investigation into its biological activities and therapeutic applications. Further research is warranted to generate comprehensive, comparative dose-response data for its effects on DNA, RNA, and protein synthesis across a broader range of cell types.
References
- 1. Microsystem to evaluate the incorporation of 3H-uridine in macrophage RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HPRT Assay Kit - HGPRT Activity Assay Kit [novocib.com]
- 4. Inhibition of protein synthesis by this compound. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaguanine inhibition of protein synthesis. 3. Site of action in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Millipore filter assay technique for measuring tritiated thymidine incorporation into DNA in leucocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Activity of the Enzymes Hypoxanthine Phosphoribosyl Transferase (HPRT) and Adenine Phosphoribosyl Transferase (APRT) in Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of 3H-uridine incorporation and messenger RNA synthesis in human monocytes activated to secrete alpha interferon or monocyte-derived fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
The In Vitro Biological Activity of 8-Azaguanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaguanine is a synthetic purine analogue that has been a subject of interest in cancer research for its antineoplastic properties. Functioning as an antimetabolite, its primary mechanism of action involves its incorporation into cellular nucleic acids, leading to the disruption of normal biosynthetic pathways and subsequent inhibition of cell growth. This technical guide provides an in-depth overview of the in vitro biological activity of this compound, detailing its mechanism of action, effects on cellular signaling pathways, and protocols for key experimental assays. Quantitative data on its cytotoxic effects are presented for comparative analysis, and its metabolic fate, including mechanisms of resistance, is discussed.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through its role as a fraudulent purine. Its biological activity is contingent on its metabolic activation by the purine salvage pathway enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
-
Cellular Uptake and Activation: this compound enters the cell and is recognized as a substrate by HGPRT. This enzyme catalyzes the conversion of this compound to 8-azaguanosine monophosphate (azaGMP).[1][2] This initial phosphorylation step is critical for its cytotoxic activity, as cells deficient in HGPRT are resistant to this compound.[1]
-
Incorporation into RNA: Following its conversion to the triphosphate form (azaGTP), this compound is predominantly incorporated into ribonucleic acid (RNA) in place of guanine.[3][4] This incorporation into RNA is the principal mechanism of its toxicity.[3]
-
Inhibition of Protein Synthesis: The presence of this compound in RNA molecules, particularly messenger RNA (mRNA), disrupts the normal process of protein synthesis. Specifically, it has been shown to inhibit the initiation of translation, leading to an alteration in polyribosome sedimentation profiles with an increase in monosomes and a decrease in larger polysomes.
Effects on Cellular Signaling Pathways
The incorporation of this compound into RNA and the subsequent disruption of protein synthesis trigger several downstream signaling events, culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Some studies suggest that 8-azapurine derivatives can influence the activity of Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression. While the precise mechanism for this compound is not fully elucidated, it is hypothesized that the disruption of the synthesis of critical cell cycle proteins, such as cyclins, contributes to cell cycle arrest. The activation of the p53 tumor suppressor protein by some 8-azapurines can also lead to the transcription of CDK inhibitors like p21, further halting the cell cycle.[4]
Apoptosis
This compound treatment has been shown to induce apoptosis in sensitive cell lines. The activation of the p53 pathway is a likely contributor to the initiation of the apoptotic cascade.[4] p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. While the specific caspases activated by this compound have not been extensively detailed in the literature, the general pathway of p53-mediated apoptosis involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).
Immunomodulatory Effects
Recent research has uncovered a novel immunomodulatory role for this compound. It has been shown to directly potentiate the cytotoxicity of Natural Killer (NK) cells against cancer cells.[5] This effect is mediated by an increase in the formation of conjugates between NK cells and target cells, as well as the polarization of cytolytic granules.[5]
Quantitative Data: Cytotoxicity
The cytotoxic efficacy of this compound varies across different cell lines and is dependent on the duration of exposure. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 24 | 10 | [3] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 24 | 100 | [3] |
| H.Ep cells | Human Epidermoid Carcinoma | Not Specified | 2 | [6] |
Mechanisms of Resistance
The development of resistance to this compound in cancer cells is a significant clinical challenge. Two primary mechanisms have been identified:
-
HGPRT Deficiency: As HGPRT is essential for the activation of this compound, the loss or significant reduction of its enzymatic activity renders cells resistant to the drug's cytotoxic effects.[1]
-
Guanine Deaminase Activity: Some cancer cells can develop resistance through the upregulation of the enzyme guanine deaminase. This enzyme catalyzes the deamination of this compound to 8-azaxanthine, a non-toxic metabolite that is not incorporated into nucleic acids.
Experimental Protocols
Cytotoxicity Assay (MTT/WST-8)
This protocol provides a general framework for determining the IC50 of this compound using a tetrazolium-based colorimetric assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO or sterile water)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
HGPRT Enzyme Activity Assay
This protocol describes a general method to measure HGPRT activity.
Materials:
-
Cell lysate
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
[14C]-Hypoxanthine or [14C]-Guanine
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare a cell lysate from the cells of interest.
-
Set up a reaction mixture containing the cell lysate, reaction buffer, and [14C]-Hypoxanthine or [14C]-Guanine.
-
Initiate the reaction by adding PRPP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Spot the reaction mixture onto a TLC plate and separate the radiolabeled substrate (hypoxanthine/guanine) from the product (IMP/GMP).
-
Visualize and quantify the radioactive spots using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time.
Visualizations
References
- 1. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ClinPGx [clinpgx.org]
- 4. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound. | Semantic Scholar [semanticscholar.org]
- 5. Direct potentiation of NK cell cytotoxicity by this compound with potential antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on oxidative phosphorylation of mouse-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Azaguanine as an Inhibitor of Purine Nucleotide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Azaguanine is a synthetic purine analogue with well-documented antineoplastic and antimetabolic properties. Its utility as a research tool and its potential as a therapeutic agent stem from its ability to disrupt the normal biosynthesis of purine nucleotides, which are essential for nucleic acid synthesis and cellular metabolism. This technical guide provides an in-depth overview of the core mechanisms of this compound's inhibitory action, detailing its metabolic activation, molecular targets, and the resultant cellular consequences. The guide also outlines key experimental protocols for studying its effects and presents quantitative data on its cytotoxic activity.
Introduction
This compound (8-aza-G) is a structural analogue of the natural purine guanine, characterized by the substitution of a nitrogen atom for the carbon at the 8th position of the purine ring. This modification is the basis for its antimetabolite activity. The compound itself is not the active cytotoxic agent; it requires intracellular metabolic activation to exert its effects[1]. Once activated, it interferes with purine nucleotide biosynthesis through multiple mechanisms, primarily by being incorporated into nucleic acids and by inhibiting key enzymes in the purine metabolic pathways[2][3]. This guide will explore the intricate details of these processes.
Mechanism of Action
The cytotoxic and inhibitory effects of this compound are contingent on its metabolic conversion to nucleotide analogues, which then interfere with the de novo and salvage pathways of purine biosynthesis.
Metabolic Activation via the Salvage Pathway
This compound is primarily activated through the purine salvage pathway. The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recognizes this compound as a substrate and catalyzes its conversion to 8-azaguanosine monophosphate (8-aza-GMP)[1]. This is the critical first step for its cytotoxic activity.
Further phosphorylation by cellular kinases leads to the formation of 8-azaguanosine diphosphate (8-aza-GDP) and 8-azaguanosine triphosphate (8-aza-GTP)[4]. These nucleotide analogues are the primary effectors of this compound's biological activity.
Inhibition of De Novo Purine Biosynthesis
The de novo synthesis of purines is a critical pathway for proliferating cells. The active metabolites of this compound can inhibit this pathway at key enzymatic steps.
Glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase catalyzes the first committed step in de novo purine synthesis[6]. This enzyme is subject to feedback inhibition by purine nucleotides[7]. Although direct inhibition by this compound metabolites has not been extensively quantified, it is plausible that the accumulation of 8-aza-GMP and other nucleotide analogues could contribute to the feedback inhibition of this enzyme, further disrupting the purine biosynthesis pathway.
Incorporation into RNA
8-Azaguanosine triphosphate (8-aza-GTP) is recognized as a substrate by RNA polymerases[4]. Studies have shown that 8-aza-GTP is an efficient substrate for T7 RNA polymerase and can also be utilized by eukaryotic RNA polymerase II[4][8]. The incorporation of this compound in place of guanine into RNA transcripts can lead to the synthesis of fraudulent, non-functional RNA molecules. This can disrupt protein synthesis and other cellular processes that rely on the integrity of RNA.
Mechanisms of Resistance
Cellular resistance to this compound is a significant area of study, with two primary mechanisms identified.
HGPRT Deficiency
The most common mechanism of resistance to this compound is the loss or reduction of HGPRT activity[9]. Cells lacking functional HGPRT are unable to convert this compound into its cytotoxic nucleotide form, 8-aza-GMP. This renders the cells resistant to the effects of the drug. This principle is widely used in cell culture for the selection of HGPRT-deficient mutant cells[10].
Increased Guanine Deaminase Activity
Another mechanism of resistance involves the enzyme guanine deaminase. This enzyme can deaminate this compound, converting it to the non-toxic metabolite 8-azaxanthine[11]. Cells with elevated levels of guanine deaminase can effectively detoxify this compound before it can be converted to its active form by HGPRT, thus conferring resistance.
Quantitative Data
The cytotoxic effects of this compound have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | 24-hour IC50 (µM) | Reference |
| MOLT3 (T-acute lymphoblastic leukemia) | 10 | [2] |
| CEM (T-acute lymphoblastic leukemia) | 100 | [2] |
Experimental Protocols
Studying the effects of this compound requires a variety of experimental techniques. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
HGPRT Activity Assay
This assay measures the activity of the HGPRT enzyme, which is crucial for the activation of this compound.
Principle: The assay measures the conversion of a radiolabeled purine substrate (e.g., [¹⁴C]hypoxanthine or, specifically for this context, [¹⁴C]this compound) to its corresponding radiolabeled nucleotide monophosphate in the presence of PRPP. The product is then separated from the unreacted substrate and quantified.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from control and treated cells by sonication or detergent lysis in an appropriate buffer.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, PRPP, MgCl₂, and the radiolabeled substrate ([¹⁴C]this compound).
-
Enzyme Reaction: Initiate the reaction by adding a known amount of cell lysate protein to the reaction mixture. Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding EDTA or by spotting the reaction mixture onto DEAE-cellulose filter paper.
-
Separation: Separate the radiolabeled nucleotide product from the unreacted substrate. For filter paper assays, wash the filters with a buffer that removes the unreacted substrate but retains the nucleotide.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the specific activity of HGPRT (e.g., in nmol of product formed per mg of protein per hour).
Guanine Deaminase Activity Assay (Spectrophotometric Method)
This assay measures the activity of guanine deaminase, an enzyme involved in this compound resistance.
Principle: This is a coupled-enzyme assay. Guanine deaminase converts guanine to xanthine. Xanthine is then oxidized by xanthine oxidase to uric acid and hydrogen peroxide. The hydrogen peroxide is used in a peroxidase-catalyzed reaction to produce a colored product that can be measured spectrophotometrically[11][12][13].
Protocol:
-
Sample Preparation: Prepare serum samples or cell lysates.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, guanine (as the substrate), xanthine oxidase, peroxidase, and a chromogenic substrate (e.g., 3-methyl-2-benzothiazolinone hydrazone and N,N-diethylaniline)[11].
-
Enzyme Reaction: Initiate the reaction by adding the sample to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the rate of increase in absorbance at the specific wavelength for the colored product using a spectrophotometer.
-
Data Analysis: Calculate the guanine deaminase activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.
Quantification of this compound Incorporation into RNA (HPLC Method)
This method allows for the direct measurement of the amount of this compound incorporated into cellular RNA.
Principle: Total RNA is extracted from cells treated with this compound. The RNA is then enzymatically digested into its constituent nucleoside monophosphates. These monophosphates, including 8-aza-GMP, are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection[14][15].
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. After the treatment period, harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
RNA Digestion: Digest the purified RNA to nucleoside monophosphates using an enzyme cocktail (e.g., nuclease P1 followed by alkaline phosphatase).
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column[16].
-
Mobile Phase: Employ a suitable mobile phase, such as a buffer with an acetonitrile gradient, to separate the nucleoside monophosphates[16].
-
Detection: Use a UV detector set at a wavelength where both the natural purine monophosphates and 8-aza-GMP absorb (e.g., 260 nm).
-
-
Quantification: Create a standard curve using known concentrations of 8-aza-GMP to quantify the amount present in the digested RNA samples. The results can be expressed as the percentage of guanine residues replaced by this compound.
Conclusion
This compound serves as a powerful tool for studying purine metabolism and as a potential antineoplastic agent. Its mechanism of action is multifaceted, involving metabolic activation by HGPRT, subsequent inhibition of key enzymes in the de novo purine synthesis pathway, and incorporation into RNA, leading to cellular dysfunction and death. Understanding the intricacies of its action and the mechanisms of resistance is crucial for its application in both research and clinical settings. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this compound's biological effects. Further research to elucidate the precise kinetic parameters of inhibition for key enzymes will enhance our understanding and potential therapeutic application of this potent antimetabolite.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reporter of purine ionization states in structured RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phase separation of the PRPP amidotransferase into dynamic condensates promotes de novo purine synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 8-oxoguanine on transcription elongation by T7 RNA polymerase and mammalian RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased inhibition of HGPRT by IMP and GMP and higher levels of PRPP in an this compound - hat resistant mutant of Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. A sensitive spectrophotometric assay for guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple ultraviolet spectrophotometric method for the determination of serum guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new spectrophotometric assay for enzymes of purine metabolism. II. Determination of guanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of RNA by HPLC and evaluation of RT-dPCR for coronavirus RNA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Antineoplastic Properties of 8-Azaguanine
Audience: Researchers, scientists, and drug development professionals.
Abstract
8-Azaguanine is a synthetic purine analogue that has demonstrated significant antineoplastic activity. As an antimetabolite, its primary mechanism of action involves its incorporation into ribonucleic acids (RNA), leading to the disruption of normal biosynthetic pathways and subsequent inhibition of cellular proliferation.[1][2][3][4] This technical guide provides a comprehensive overview of the core antineoplastic properties of this compound, including its mechanism of action, cytotoxic effects on various cancer cell lines, and the molecular basis for its activity. Detailed experimental protocols for assessing its effects and diagrams illustrating key cellular pathways are included to support further research and drug development efforts.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by acting as a guanine antagonist.[2][4] The process begins with its conversion into a fraudulent nucleotide, 8-azaguanylic acid. This conversion is catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5] Cells lacking or having deficient HGPRT activity are resistant to this compound, as they cannot perform this critical activation step.[5][6]
Once converted, 8-azaguanylate is further phosphorylated and incorporated into RNA chains in place of guanine.[1][7][8] This incorporation disrupts the normal structure and function of RNA, particularly transfer RNA (tRNA), interfering with protein synthesis and other vital cellular processes.[8][9][10] The ultimate result is the inhibition of cell growth and induction of apoptosis.[1][7] While it is predominantly incorporated into RNA, very little substitution occurs in DNA.[7][8]
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency. The sensitivity to this compound is cell-type dependent.
| Cell Line | Cancer Type | IC50 (24h) | Reference |
| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | 10 µM | [1] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 100 µM | [1] |
Table 1: In Vitro Cytotoxicity of this compound.
Combination Therapies
The efficacy of this compound can be potentiated when used in combination with other agents. A key mechanism for this enhancement involves the inhibition of enzymes that would otherwise deactivate this compound. One such enzyme is guanase, which deaminates this compound to the non-carcinostatic compound 8-azaxanthine.[11]
Agents like flavotin and 6-formylpteridine have been shown to inhibit guanase (indirectly, in the case of flavotin, by inhibiting xanthine oxidase), thereby increasing the effective concentration and therapeutic window of this compound.[11][12] Studies in mouse models have demonstrated that such combinations lead to a greater reduction in tumor size compared to this compound monotherapy.[11][13]
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is a general guideline for determining the IC50 values of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MOLT-3, CEM)
-
Complete culture medium
-
This compound (stock solution prepared in DMSO, soluble up to 25 mM)[4]
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis and Necrosis Detection by Flow Cytometry
This protocol, based on Annexin V and Propidium Iodide (PI) staining, distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.[1]
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Annexin-binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After incubation with or without this compound, harvest the cells and centrifuge at 300 x g for 5 minutes.[1]
-
Washing: Wash the cells with cold PBS and resuspend the cell pellet in Annexin-binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Incubation: Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mechanisms of Resistance
Resistance to this compound is a significant clinical challenge. The primary mechanism involves the alteration of the HGPRT enzyme.[6]
-
HGPRT Deficiency: Cancer cells can develop resistance by downregulating or losing the activity of HGPRT.[5][6] Without this enzyme, the cells cannot convert this compound into its active cytotoxic form, azaGMP.[5] This mechanism has been observed in various cancer cell lines and is a common route for acquired resistance.[6][14]
-
Altered Purine Metabolism: Changes in other enzymes involved in purine metabolism can also contribute to resistance, though this is less common than HGPRT deficiency.
The selection of HGPRT-deficient cells using this compound is a standard laboratory technique, particularly in the production of hybridomas for monoclonal antibody generation.[15][16]
Conclusion
This compound is a purine analogue with well-documented antineoplastic properties. Its mechanism, centered on the fraudulent incorporation into RNA, provides a clear rationale for its cytotoxic effects. While its clinical use has been limited, understanding its mechanism of action, potential for combination therapy, and mechanisms of resistance remains crucial for the development of novel antimetabolite drugs and for its application as a selection agent in biotechnology. The protocols and data presented in this guide offer a foundational resource for researchers investigating this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, purine analogue with antineoplastic activity (CAS 134-58-7) | Abcam [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. This compound | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ebm-journal.org [ebm-journal.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cellculturedish.com [cellculturedish.com]
- 16. Generation of Hybridomas: Permanent Cell Lines Secreting Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-Azaguanine Selection in Hybridoma Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridoma technology, a cornerstone of monoclonal antibody production, relies on the fusion of antibody-producing B-cells with immortal myeloma cells. A critical step in this process is the selection of appropriate myeloma fusion partners that are deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). This deficiency renders them susceptible to the HAT (Hypoxanthine-Aminopterin-Thymidine) selection system, ensuring the survival of only successfully fused hybridoma cells. 8-Azaguanine, a purine analog, is a key reagent used to select for and maintain this essential HGPRT-deficient phenotype in myeloma cell lines. These application notes provide a detailed protocol and the underlying principles for the effective use of this compound in hybridoma workflows.
Principle of this compound Selection
This compound is a toxic analog of the purine base guanine. In cells with a functional HGPRT enzyme, this compound is converted into a fraudulent nucleotide, 8-azaguanosine monophosphate (azaGMP).[1] The incorporation of azaGMP into RNA disrupts normal cellular processes, leading to cytotoxicity.[2][3] Myeloma cells that are resistant to this compound lack a functional HGPRT enzyme and therefore cannot metabolize the toxic analog, allowing them to survive and proliferate in its presence. This negative selection process is fundamental for preparing myeloma cells for hybridoma fusion, as the subsequent HAT selection positively selects for hybridomas that have inherited a functional HGPRT gene from the B-cell partner.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound selection protocol, derived from published studies. These values can serve as a starting point for optimizing the selection process for specific myeloma cell lines.
| Parameter | Value | Cell Line/Context | Reference |
| This compound Concentration | 20 µg/mL | Hybridoma Cells (in soft agar) | [4] |
| Up to 30 µg/mL | Human Myeloma Cell Line | PNAS | |
| Selection Timeframe | 3-5 days | Hybridoma Cells (one-step method) | [4] |
| ~1 week | Myeloma cells prior to fusion | [5][6] | |
| Frequency of Resistant Mutants | ~10-3 | Hybridoma Cells (one-step method) | [4] |
Experimental Protocols
Protocol 1: Selection of HGPRT-Deficient Myeloma Cells
This protocol describes the selection of a stable this compound-resistant (HGPRT-deficient) myeloma cell line.
Materials:
-
Myeloma cell line (e.g., Sp2/0-Ag14, NS-0)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10-15% FBS, L-glutamine, and antibiotics)
-
This compound stock solution (e.g., 1 mg/mL in 0.1 M NaOH, sterile filtered)
-
Sterile tissue culture flasks and plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Culture: Culture the parental myeloma cell line in complete culture medium to ensure a healthy, actively dividing population.
-
Initiation of Selection:
-
Seed the myeloma cells at a density of 1-2 x 105 cells/mL in a new culture flask.
-
Add this compound to the culture medium at a final concentration of 5 µg/mL.
-
-
Monitoring and Maintenance:
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Observe the culture daily. Significant cell death is expected in the initial days.
-
When the viable cell density begins to increase, subculture the cells. Centrifuge the cell suspension, remove the supernatant containing dead cells and this compound, and resuspend the cell pellet in fresh medium containing 5 µg/mL this compound.
-
-
Increasing Selection Pressure (Stepwise Selection):
-
Once the cells are proliferating well at 5 µg/mL, increase the concentration of this compound in a stepwise manner (e.g., to 10 µg/mL, then 15 µg/mL, and finally 20 µg/mL).
-
At each concentration increment, allow the cell population to recover and resume stable growth before proceeding to the next higher concentration. This process may take several weeks.
-
-
Isolation of Resistant Clones:
-
After the cells are stably growing in the final desired concentration of this compound (e.g., 20 µg/mL), isolate single clones by limiting dilution or by picking colonies from semi-solid medium (e.g., soft agar containing 20 µg/mL this compound).
-
-
Expansion and Cryopreservation:
-
Expand the selected clones in medium containing the final selection concentration of this compound.
-
Cryopreserve the this compound-resistant cell line in multiple vials. It is recommended to periodically re-culture the cells in the presence of this compound to maintain the HGPRT-deficient phenotype.[7]
-
Protocol 2: Pre-Fusion Culture of Myeloma Cells
This protocol is for the routine culture of established this compound-resistant myeloma cells prior to fusion to ensure they are HAT-sensitive.
Materials:
-
This compound-resistant myeloma cell line
-
Complete culture medium
-
This compound stock solution
Procedure:
-
One to two weeks prior to the scheduled hybridoma fusion, thaw a vial of the this compound-resistant myeloma cell line.
-
Culture the cells in complete culture medium supplemented with this compound at the concentration used for their selection (e.g., 20 µg/mL).
-
Maintain the cells in an actively dividing state by subculturing every 2-3 days.
-
Ensure the cell viability is consistently above 90% before proceeding with the fusion.
-
On the day of the fusion, harvest the cells in the logarithmic growth phase.
Visualizations
Caption: Mechanism of this compound cytotoxicity in HGPRT-positive cells.
Caption: Workflow for selecting HGPRT-deficient myeloma cells using this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound. | Semantic Scholar [semanticscholar.org]
- 3. ClinPGx [clinpgx.org]
- 4. One-step method for establishing this compound-resistant hybridomas suitable for the preparation of triomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of Hybridomas: Permanent Cell Lines Secreting Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hybridoma Technology Resources - Abterra Biosciences [abterrabio.com]
- 7. cellculturedish.com [cellculturedish.com]
Application Notes: Selection of HGPRT-Deficient Cells Using 8-Azaguanine
References
- 1. Selecting for and Checking Cells with HGPRT Deficiency for Hybridoma Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybridoma Technology Resources - Abterra Biosciences [abterrabio.com]
- 3. Generation of Hybridomas: Permanent Cell Lines Secreting Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HAT medium - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound versus 6-thioguanine: influence on frequency and expression time of induced HGPRT- mutations in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Characterization of Hypoxanthine Guanine Phosphoribosyltransferase Mutant T cells in Human Blood: The Concept of Surrogate Selection for Immunologically Relevant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotype-Phenotype Correlations in Lesch-Nyhan Disease: MOVING BEYOND THE GENE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deficiency of the purine metabolic gene HPRT dysregulates microRNA-17 family cluster and guanine-based cellular functions: a role for EPAC in Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection against blood cells deficient in hypoxanthine phosphoribosyltransferase (HPRT) in Lesch-Nyhan heterozygotes occurs at the level of multipotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glpbio.com [glpbio.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. cellculturedish.com [cellculturedish.com]
Application Notes: 8-Azaguanine In Vitro Cytotoxicity Assay
Introduction
8-Azaguanine is a purine analog that functions as an antimetabolite. Its cytotoxicity stems from its incorporation into ribonucleic acids, which disrupts normal biosynthetic pathways and inhibits cellular growth[1][2]. The compound's activity is contingent on the purine salvage pathway, specifically the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). In HGPRT-competent cells, this compound is converted to 8-azaguanosine monophosphate (azaGMP), a toxic nucleotide analog that leads to the inhibition of protein synthesis and ultimately, cell death. Consequently, cells deficient in HGPRT activity are resistant to this compound's cytotoxic effects[3][4]. This selective toxicity makes the this compound assay a valuable tool for mutation studies, particularly for selecting HGPRT-deficient cells, and for screening compounds that modulate purine metabolism.
Mechanism of Action
The cytotoxic effect of this compound is primarily mediated through its conversion to a toxic metabolite by the HGPRT enzyme and subsequent incorporation into RNA. Cells can develop resistance through the loss of HGPRT function or by expressing enzymes like guanine deaminase, which metabolizes this compound into a non-toxic product[5].
Experimental Protocol: this compound Cytotoxicity Assay using WST-8
This protocol details a method for determining the cytotoxic effects of this compound on a chosen cell line using a water-soluble tetrazolium salt (WST-8) based assay, such as the Cell Counting Kit-8 (CCK-8). The principle involves the reduction of WST-8 by cellular dehydrogenases in viable cells to produce a colored formazan product, which is quantifiable by spectrophotometry[6][7].
Materials and Reagents
-
Selected mammalian cell line (e.g., MOLT3, CEM, H.Ep-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound powder (Sigma-Aldrich, A5284 or equivalent)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell Counting Kit-8 (CCK-8) or equivalent WST-8 reagent
-
Sterile, opaque-walled 96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Preparation of Solutions
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution. For example, dissolve 1.52 mg of this compound (MW: 152.11 g/mol ) in 1 mL of DMSO for a 10 mM stock.
-
Warm the solution in a 50°C water bath and/or sonicate to ensure complete dissolution[2].
-
Sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw the stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
The final DMSO concentration in the culture wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Experimental Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density (see Table 1).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells for controls: "no cells" (medium only for background), and "untreated cells" (cells with vehicle only)[8].
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) and recover.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium (for adherent cells) or add the compound directly (for suspension cells).
-
Add 100 µL of the prepared this compound working solutions to the corresponding wells. For untreated controls, add 100 µL of medium containing the same final concentration of DMSO.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours)[8][9].
-
-
Viability Assessment (WST-8 Assay):
-
Following the incubation period, add 10 µL of the WST-8 reagent (e.g., CCK-8) directly to each well[7].
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary between cell types and should be determined empirically[6].
-
Gently shake the plate to ensure a homogenous mixture.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Background Correction: Subtract the average absorbance of the "no cells" (medium only) wells from all other readings.
-
Calculate Percent Viability: Determine the percentage of viable cells for each concentration relative to the untreated control using the following formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Cells)] x 100
-
-
Determine IC₅₀: The IC₅₀ value is the concentration of a drug that inhibits cell viability by 50%.
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to calculate the precise IC₅₀ value[9].
-
Data Presentation
Quantitative data should be structured for clarity and comparison.
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) | Notes |
|---|---|---|
| Adherent Cells | 5,000 - 10,000 | Density should allow for logarithmic growth during the assay period without reaching confluence. |
| Suspension Cells | 20,000 - 50,000 | Ensure cells do not overgrow, which can affect metabolic readings. |
| Note: | - | Optimal seeding density is cell-line specific and should be determined experimentally. |
Table 2: Example IC₅₀ Values for this compound in Various Cell Lines
| Cell Line | Assay Duration | IC₅₀ Value | Reference |
|---|---|---|---|
| MOLT3 (T-ALL) | 24 hours | 10 µM | [1] |
| CEM (T-ALL) | 24 hours | 100 µM | [1] |
| H.Ep-2 (Laryngeal Carcinoma) | Not Specified | 2 µM | [2] |
| V79 (Chinese Hamster Lung) | Not Specified | 10-20 fold higher concentration required than for 6-Thioguanine | [10] |
| Note: | - | IC₅₀ values are highly dependent on the cell line, assay duration, and specific experimental conditions[11]. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. This compound Resistance in Mammalian Cells I. Hypoxanthine-Guanine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. dojindo.com [dojindo.com]
- 7. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of cytotoxic action of azaguanine and thioguanine in wild-type V79 cell lines and their relative efficiency in selection of structural gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Impact of 8-Azaguanine on RNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaguanine is a purine analog that exhibits antineoplastic activity by acting as an antimetabolite.[1][2] Its mechanism of action involves its incorporation into ribonucleic acids (RNA), which disrupts normal biosynthetic pathways and leads to the inhibition of cellular growth.[1][2][3] The toxicity of this compound is primarily attributed to its integration into RNA molecules.[4] Understanding the precise impact of this compound on RNA synthesis is crucial for elucidating its therapeutic potential and mechanism of resistance.
These application notes provide detailed protocols for measuring the effect of this compound on RNA synthesis using various established methodologies. The described techniques range from traditional radiolabeling assays to modern non-radioactive approaches and targeted transcript analysis.
Mechanism of Action: this compound and RNA Synthesis
This compound, as a guanine analog, is metabolized within the cell and converted to 8-azaguanylic acid.[1] This active form is then incorporated into growing RNA chains in place of guanosine triphosphate (GTP). The presence of this compound within RNA transcripts can lead to the production of abnormal RNA and a subsequent decrease in protein synthesis.[3] This interference with RNA function and metabolism ultimately contributes to the cytotoxic effects of the compound.
Experimental Approaches to Measure RNA Synthesis
Several methods can be employed to quantify the rate of RNA synthesis and assess the inhibitory effects of this compound. The choice of method depends on the specific research question, available equipment, and desired endpoint (global RNA synthesis vs. specific transcript levels).
1. Radiolabeling with Nucleoside Analogs: This classic method involves incubating cells with a radiolabeled RNA precursor, such as tritiated uridine ([³H]-uridine) or [α-³²P] UTP. The amount of radioactivity incorporated into newly synthesized RNA is then measured.
2. Non-Radioactive Nascent RNA Detection: These modern techniques utilize modified nucleosides that are incorporated into newly synthesized RNA and can be detected via fluorescent labeling. A common approach is the use of 5-ethynyluridine (EU), which is detected through a copper(I)-catalyzed click reaction.[5][6][7] This method allows for both visualization by microscopy and quantification by flow cytometry.
3. Quantitative Real-Time PCR (RT-qPCR): This highly sensitive and specific method is used to measure the abundance of particular RNA transcripts.[8][9] By comparing the levels of specific mRNAs in this compound-treated cells to untreated controls, researchers can determine the effect of the compound on the expression of individual genes.
Protocol 1: Global RNA Synthesis Measurement using 5-Ethynyluridine (EU) and Click Chemistry
This protocol provides a non-radioactive method to measure global RNA synthesis in cultured cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
5-Ethynyluridine (EU)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction kit (containing fluorescent azide, copper sulfate, and a reducing agent)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate or on coverslips.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration. Include an untreated control.
-
-
EU Labeling:
-
Prepare a working solution of EU in culture medium.
-
Remove the this compound-containing medium and add the EU-containing medium to the cells.
-
Incubate for 1-2 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
-
Fixation and Permeabilization:
-
Click Reaction:
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with wash buffer.
-
If desired, incubate with a nuclear counterstain for 10-15 minutes.
-
Wash the cells again with PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the fluorescent signal. The intensity of the fluorescence corresponds to the amount of newly synthesized RNA.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population. This will provide a quantitative measure of global RNA synthesis.
-
Data Presentation:
| Treatment Group | This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control | 0 | 15,234 | 876 |
| Treated | 1 | 11,567 | 754 |
| Treated | 10 | 6,789 | 432 |
| Treated | 100 | 2,145 | 189 |
Protocol 2: Measurement of Specific Transcript Levels by RT-qPCR
This protocol describes how to quantify the effect of this compound on the expression of specific genes using a two-step RT-qPCR approach.
Materials:
-
Cultured cells
-
This compound
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., containing SYBR Green)
-
Gene-specific primers (forward and reverse) for the target gene(s) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Reverse Transcription:
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's protocol.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, cDNA template, and gene-specific primers for both the target and reference genes.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and the untreated control.
-
Data Presentation:
| Gene | Treatment | This compound (µM) | Average Ct (Target) | Average Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Gene X | Control | 0 | 22.5 | 18.2 | 4.3 | 0 | 1.0 |
| Gene X | Treated | 10 | 24.8 | 18.3 | 6.5 | 2.2 | 0.22 |
| Gene Y | Control | 0 | 25.1 | 18.2 | 6.9 | 0 | 1.0 |
| Gene Y | Treated | 10 | 25.3 | 18.3 | 7.0 | 0.1 | 0.93 |
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the impact of this compound on RNA synthesis. The choice between global analysis using EU incorporation and targeted analysis via RT-qPCR will depend on the specific aims of the research. By employing these techniques, researchers and drug development professionals can gain valuable insights into the molecular mechanisms of this compound and its potential as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization of global RNA synthesis in a human (mini-) organ in situ by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 13. The Best Techniques for RNA Quantification [denovix.com]
- 14. neb.com [neb.com]
Application Notes and Protocols for Inducing 8-Azaguanine Resistance in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaguanine is a purine analog that has been instrumental in the field of somatic cell genetics and cancer research for selecting cells deficient in the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Cells with functional HGPRT can incorporate this compound into their DNA, leading to cytotoxicity.[1][2] Consequently, cells that acquire resistance to this compound often have mutations in the HPRT gene, making this system a valuable tool for studying mutagenesis, developing gene mutation assays, and for the selection of HGPRT-deficient cells for various applications, including the production of hybridomas.[1][3][4]
The HPRT gene is located on the X-chromosome in mammalian cells, which simplifies mutation studies as only one allele needs to be inactivated to produce a selectable phenotype.[3] The selection of this compound resistant cells serves as a direct method to isolate mutants for a specific gene, allowing for the investigation of mutation rates and the mechanisms of action of various mutagens.[5][6]
These application notes provide a comprehensive protocol for inducing and selecting for this compound resistance in mammalian cells, complete with quantitative data, detailed experimental procedures, and visual diagrams of the underlying pathways and workflows.
Data Presentation
Table 1: Recommended Concentrations of this compound for Selection in Various Cell Lines
| Cell Line | This compound Concentration (µg/mL) | Reference |
| Chinese Hamster Ovary (CHO) | 15 | [7][8] |
| Chinese Hamster Lung (V79) | Not specified, but used for selection | [9][10] |
| Hybridoma Cells | 20 (in soft agar) | [2][11] |
| Mouse Myeloma Cells | Not specified, but used for selection |
Table 2: Spontaneous and Induced Mutation Frequencies
| Cell Line | Condition | Mutant Frequency | Reference |
| Chinese Hamster Ovary (CHO) | Spontaneous | 3-8 x 10⁻⁵ | [12] |
| Chinese Hamster Ovary (CHO) | X-ray induced (75-100 rad) | 1 x 10⁻⁷ per viable cell/rad | [8] |
| Chinese Hamster Ovary (CHO) | X-ray induced (1000 rad) | 8 x 10⁻⁷ per viable cell/rad | [8] |
| Chinese Hamster Lung (V79-4) | MMS (500 µM) induced | 4 x 10⁻⁵ | [13] |
| Chinese Hamster Lung (V79-4) | AFAA (7 µM) induced | 4 x 10⁻⁴ | [13] |
| Chinese Hamster Lung (V79-4) | MNNG (10 µM) induced | 2.4 x 10⁻³ | [13] |
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effect by being a substrate for the HGPRT enzyme in the purine salvage pathway. HGPRT converts this compound into 8-azaguanosine monophosphate (azaGMP).[2] This fraudulent nucleotide is subsequently phosphorylated to di- and tri-phosphate forms and incorporated into DNA and RNA, leading to disruption of nucleic acid synthesis and function, ultimately causing cell death.[1]
Cells that are resistant to this compound typically have a defect in the HGPRT enzyme due to mutations in the HPRT gene.[14] This deficiency prevents the conversion of this compound into its toxic metabolite, allowing the cells to survive and proliferate in the presence of the drug. An alternative, though less common, mechanism of resistance can be an elevated level of guanine deaminase, which converts this compound to a non-toxic metabolite, 8-azaxanthine.[15][16]
Caption: Mechanism of this compound action and resistance.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials
-
Mammalian cell line of choice (e.g., CHO, V79)
-
Complete cell culture medium (e.g., DMEM, Alpha MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (Sigma-Aldrich or equivalent)
-
Mutagen of choice (optional, e.g., Ethyl methanesulfonate (EMS), N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), UV radiation)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates and flasks
-
Hemocytometer or automated cell counter
Protocol 1: Induction of this compound Resistance with a Chemical Mutagen
This protocol describes the induction of mutations using a chemical mutagen followed by selection for this compound resistance.
Caption: Workflow for inducing and selecting this compound resistant cells.
Step 1: Cell Culture and Mutagen Treatment
-
Culture the chosen mammalian cell line in complete medium to 70-80% confluency.
-
Prepare a working solution of the desired mutagen at the appropriate concentration. Safety Precaution: Chemical mutagens are hazardous. Handle with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the mutagen-containing medium to the cells and incubate for a predetermined time (e.g., 2-24 hours, depending on the mutagen and cell line). This step requires optimization to achieve a balance between mutagenicity and cytotoxicity.
-
After incubation, remove the mutagen-containing medium and wash the cells three times with sterile PBS to remove any residual mutagen.
-
Add fresh, complete culture medium to the cells.
Step 2: Expression of Mutations
-
Culture the mutagen-treated cells in non-selective medium for a period that allows for the fixation and expression of mutations in the HPRT gene. This "expression time" is critical and typically requires several cell divisions (e.g., 3-6 generations or approximately 48-96 hours).[7][12]
-
During the expression period, it is important to keep the cell density below a critical level (e.g., 3-6 x 10⁴ cells/cm²) to avoid metabolic cooperation, which can inhibit the recovery of mutant cells.[7][13] Subculture the cells as needed.
Step 3: Selection of this compound Resistant Mutants
-
Prepare selection medium by supplementing the complete culture medium with the appropriate concentration of this compound (see Table 1).
-
Trypsinize and count the cells from the expression culture.
-
Plate a known number of cells (e.g., 1 x 10⁵ cells per 100 mm dish) into the selection medium. It is also important to plate a small number of cells (e.g., 100-200 cells per 60 mm dish) in non-selective medium to determine the plating efficiency of the treated culture.
-
Incubate the plates for 7-14 days, or until visible colonies have formed.
-
During the incubation period, it may be necessary to re-feed the cells with fresh selection medium every 2-3 days to maintain the selective pressure, as this compound can degrade over time.[7]
Step 4: Isolation and Expansion of Resistant Colonies
-
Once colonies are of a sufficient size, wash the plates with PBS.
-
Use cloning cylinders or a sterile pipette tip to isolate individual colonies.
-
Transfer each colony to a separate well of a multi-well plate containing selection medium.
-
Expand the isolated clones for further characterization.
Protocol 2: Verification of this compound Resistance and HGPRT Deficiency
Step 1: Confirmation of Resistance
-
Culture the isolated clones in both non-selective medium and medium containing this compound.
-
A truly resistant clone will proliferate in the presence of this compound, while the parental wild-type cells will not.
Step 2: Testing for HGPRT Deficiency (HAT Sensitivity)
A key characteristic of HGPRT-deficient cells is their inability to grow in HAT medium (Hypoxanthine-Aminopterin-Thymidine). Aminopterin blocks the de novo purine synthesis pathway, forcing cells to rely on the salvage pathway. Since HGPRT is essential for the salvage pathway, HGPRT-deficient cells cannot survive in HAT medium.
-
Prepare HAT selection medium.
-
Plate a known number of cells from the resistant clones and the wild-type parental line into HAT medium.
-
Incubate the plates for 7-14 days.
-
Observe for cell growth. HGPRT-deficient resistant clones will not survive in HAT medium, whereas the wild-type cells will.[8]
Conclusion
The induction and selection of this compound resistant mammalian cells is a robust and well-established method for studying gene mutation and for generating valuable cell lines for research and biotechnology. The protocols and data provided herein offer a comprehensive guide for researchers to successfully implement this technique. Careful optimization of mutagen concentration, expression time, and selection conditions will ensure the reliable isolation of HGPRT-deficient mutant cells.
References
- 1. Selecting for and Checking Cells with HGPRT Deficiency for Hybridoma Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray-induced mutants resistant to this compound. I. Effects of cell density and expression time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray-induced mutants resistant to this compound. II. Cell cycle dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.7. Hprt Mammalian Gene Mutation Assay [bio-protocol.org]
- 10. The relative effectiveness of 6-thioguanine and this compound in selecting resistant mutants from two V79 Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. One-step method for establishing this compound-resistant hybridomas suitable for the preparation of triomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platinum-induced mutations to this compound resistance in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Requirement for Cell Dispersion Prior to Selection of Induced Azaguanine-Resistant Colonies of Chinese Hamster Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. karger.com [karger.com]
- 16. karger.com [karger.com]
Application of 8-Azaguanine in Antiviral Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaguanine is a synthetic purine analog that has been investigated for its antineoplastic and, notably, its antiviral properties. As an antimetabolite, it interferes with nucleic acid synthesis and other critical cellular processes that viruses often exploit for their replication. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of this compound in an antiviral research setting.
Mechanism of Action
This compound exerts its biological effects primarily by disrupting purine metabolism. Once inside a cell, it is converted to 8-azaguanosine monophosphate (azaGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). As a guanine analog, azaGMP can interfere with the de novo synthesis of purine nucleotides by inhibiting inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the biosynthesis of guanosine monophosphate (GMP). This depletion of the guanine nucleotide pool can subsequently inhibit viral RNA and DNA synthesis. Furthermore, this compound can be incorporated into RNA, leading to the formation of fraudulent RNA molecules and disruption of RNA processing and function.[1]
Antiviral Activity
The antiviral activity of this compound and its derivatives has been primarily documented against Human Immunodeficiency Virus (HIV). Analogs of this compound have demonstrated the ability to inhibit HIV-1 and HIV-2 replication in cell culture.[2] The proposed mechanism for its anti-HIV activity involves the alteration of viral RNA processing and the cytoplasmic relocalization of the viral Rev protein, which is essential for the nuclear export of unspliced and singly spliced viral RNAs.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and antiviral activities of this compound and its analogs.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | MOLT3 (Human T-cell acute lymphoblastic leukemia) | IC50 (24h) | 10 µM | [3] |
| This compound | CEM (Human T-cell acute lymphoblastic leukemia) | IC50 (24h) | 100 µM | [3] |
Table 1: Cytotoxicity of this compound
| Compound | Virus | Cell Line | Parameter | Value (µg/mL) | Value (µM) | Reference |
| PME-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | EC50 | ~2 | ~6.9 | [2] |
| (R)-PMP-8-azaguanine | HIV-1, HIV-2 | MT-4, CEM | EC50 | ~2 | ~6.2 | [2] |
Table 2: Antiviral Activity of this compound Analogs (Note: EC50 values for this compound against a broader range of viruses are not widely reported in publicly available literature.)
Experimental Protocols
Protocol 1: Determination of Antiviral Activity and Cytotoxicity using MTT Assay
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against a target virus and the 50% cytotoxic concentration (CC50) in a host cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target virus stock of known titer
-
Host cell line permissive to the virus
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
Part A: Cytotoxicity Assay (CC50 Determination)
-
Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (no cells) as a blank and wells with cells and medium without the compound as a cell control.
-
Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the percentage of viability against the drug concentration and determine the CC50 value using non-linear regression analysis.
Part B: Antiviral Assay (EC50 Determination)
-
Seed the host cells in a 96-well plate as described in Part A.
-
Prepare serial dilutions of this compound in complete medium.
-
Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.01-0.1. Include uninfected cell controls and infected, untreated virus controls.
-
Immediately after infection, remove the viral inoculum and add 100 µL of the serially diluted this compound to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Perform the MTT assay as described in steps 5-7 of Part A.
-
Calculate the percentage of protection for each drug concentration using the formula: [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100.
-
Plot the percentage of protection against the drug concentration and determine the EC50 value using non-linear regression analysis.
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window.
Protocol 2: Immunofluorescence Assay for HIV-1 Rev Subcellular Localization
This protocol provides a general framework for visualizing the effect of this compound on the subcellular localization of the HIV-1 Rev protein using immunofluorescence microscopy.
Materials:
-
HeLa or HEK293T cells
-
HIV-1 Rev expression plasmid (e.g., pRev-GFP for direct visualization or a plasmid expressing untagged Rev)
-
Transfection reagent
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against HIV-1 Rev (if not using a fluorescently tagged Rev)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with the HIV-1 Rev expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours post-transfection, treat the cells with this compound at the desired concentration (e.g., at or below the IC50 value). Include an untreated control.
-
Incubate for an additional 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour.
-
If using an untagged Rev protein, incubate with the primary anti-Rev antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the subcellular localization of the Rev protein using a fluorescence microscope. Compare the localization pattern (nuclear/nucleolar vs. cytoplasmic) between the untreated and this compound-treated cells.
Visualizations
Caption: A generalized workflow for the screening and development of antiviral compounds.
Caption: Inhibition of de novo purine synthesis by this compound.
Conclusion
This compound serves as a valuable tool compound for antiviral research, particularly for studying the role of purine metabolism and RNA processing in viral replication. The protocols and data presented here provide a foundation for researchers to investigate its potential as an antiviral agent and to elucidate its mechanisms of action against various viral pathogens. Further research is warranted to establish a broader spectrum of antiviral activity and to optimize its therapeutic index.
References
- 1. Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Agents as Therapeutic Strategies Against Cytomegalovirus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active Human IMPDH Type 2 Enzyme [novocib.com]
Application Notes and Protocols: 8-Azaguanine as a Tool in Antimalarial Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The urgent need for novel antimalarial therapies is underscored by the persistent global burden of malaria and the emergence of drug-resistant Plasmodium falciparum strains.[1][2][3][4] A crucial component of the drug discovery pipeline is the availability of robust and reliable in vitro screening assays to identify and characterize new lead compounds. 8-Azaguanine, a purine analog, presents itself as a valuable tool in this endeavor. Its mechanism of action, centered on the disruption of nucleic acid synthesis, provides a clear pathway for targeted antimalarial screening.
This compound acts as an antimetabolite, competing with natural purines like guanine and hypoxanthine.[5][6] Plasmodium falciparum is incapable of de novo purine synthesis and relies entirely on a purine salvage pathway, making enzymes in this pathway attractive drug targets.[7][8] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is central to this pathway, catalyzing the conversion of hypoxanthine and guanine into their respective mononucleotides.[9][10] this compound is metabolized by HGPRT and subsequently incorporated into RNA, leading to the inhibition of protein synthesis and cytotoxicity.[5][11] This targeted mechanism allows for its use as a positive control for inhibitors of the purine salvage pathway and as a tool for developing specific screening assays.
Recent studies have demonstrated the in vitro efficacy of this compound against P. falciparum, highlighting its potential as a benchmark compound in antimalarial drug screening.[12]
Principle of this compound-Based Screening
An this compound-based antimalarial drug screening assay leverages the parasite's dependence on the purine salvage pathway. The fundamental principle is to measure the inhibition of parasite growth in the presence of test compounds, using this compound as a reference inhibitor. This allows for the identification of compounds that may target the same pathway or exhibit potent antimalarial activity through other mechanisms. The readout for parasite viability can be achieved through various established methods, including SYBR Green I-based fluorescence assays, which quantify parasite DNA, or parasite lactate dehydrogenase (pLDH) assays, which measure the activity of a parasite-specific enzyme.[13][14][15][16][17][18]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound in Plasmodium falciparum is centered on its role as a fraudulent nucleotide. The diagram below illustrates the key steps involved.
Experimental Workflow for Antimalarial Drug Screening
The following diagram outlines a typical workflow for an in vitro antimalarial drug screening assay using this compound as a reference compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound and other guanine derivatives against P. falciparum.
| Compound | P. falciparum Strain(s) | EC50 (µM) | Reference |
| This compound | Field Isolates | 0.5 - 4.5 | [12] |
| 7-Deazaguanine | Field Isolates | 3.8 - 12.3 | [12] |
| 6-Thioguanine | Field Isolates | 4.1 - 15.0 | [12] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Fluorescence-Based Assay
This protocol is adapted from standard SYBR Green I-based assays and incorporates this compound as a reference compound.[13][14][15][19]
1. Materials and Reagents:
-
Plasmodium falciparum culture (e.g., 3D7, Dd2, W2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640, 25 mM HEPES, 10 µg/mL gentamycin, 0.5 mM hypoxanthine, 25 mM sodium bicarbonate, 0.5% Albumax II)
-
5% D-Sorbitol solution
-
96-well flat-bottom sterile microplates
-
Test compounds and this compound (stock solutions in DMSO)
-
Lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
2. Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 5% hematocrit in complete culture medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[20]
-
Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.
3. Assay Procedure:
-
Prepare serial dilutions of test compounds and this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.
-
Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Add 180 µL of the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plates for 72 hours under the same conditions as parasite culture.
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
4. Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocytes.
-
Express the fluorescence values as a percentage of the drug-free control.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Antimalarial Drug Susceptibility Testing using Parasite Lactate Dehydrogenase (pLDH) Assay
This protocol is based on the colorimetric pLDH assay and can be used as an alternative to the SYBR Green I method.[16][17][18]
1. Materials and Reagents:
-
All materials from Protocol 1 (excluding SYBR Green I and lysis buffer).
-
Malstat™ reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Microplate spectrophotometer (650 nm)
2. Assay Procedure:
-
Follow steps 1-4 of the SYBR Green I assay protocol (Protocol 1).
-
After the 72-hour incubation, freeze-thaw the plates once to lyse the erythrocytes.
-
Transfer 20 µL of the hemolyzed culture from each well to a new 96-well plate.
-
Add 100 µL of Malstat™ reagent to each well and mix.
-
Add 25 µL of NBT/PES solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm using a microplate spectrophotometer.
3. Data Analysis:
-
Subtract the background absorbance from uninfected erythrocytes.
-
Express the absorbance values as a percentage of the drug-free control.
-
Calculate the IC50 values as described in the SYBR Green I protocol.
Conclusion
This compound serves as a valuable tool for in vitro antimalarial drug screening. Its defined mechanism of action targeting the essential purine salvage pathway of Plasmodium falciparum makes it an excellent positive control for identifying novel inhibitors of this pathway. The provided protocols, based on widely used and validated SYBR Green I and pLDH assays, offer a robust framework for incorporating this compound into high-throughput screening campaigns. The continued use of such targeted tools will be instrumental in the discovery and development of the next generation of antimalarial drugs.
References
- 1. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 2. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 3. Researchers identify molecular mechanism responsible for making malaria parasites drug-resistant | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 4. Antimalarial drug resistance | Medicines for Malaria Venture [mmv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. Plasmodium falciparum hypoxanthine guanine phosphoribosyltransferase. Stability studies on the product-activated enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphorybosyltransferase: role of histidine residue in substrate selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iddo.org [iddo.org]
- 15. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 18. Measurement of the lactate dehydrogenase activity of Plasmodium falciparum as an assessment of parasitemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. med.nyu.edu [med.nyu.edu]
- 20. mmv.org [mmv.org]
Application Notes and Protocols for Establishing 8-Azaguanine-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the establishment, characterization, and application of 8-azaguanine-resistant cell lines. This valuable research tool is instrumental in studies of mutagenesis, gene function, and drug discovery.
Introduction
This compound is a purine analog that exhibits cytotoxic effects by interfering with nucleic acid synthesis.[1] In normal cells, the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) salvages purines from the cellular environment. HPRT converts this compound into the toxic nucleotide, 8-azaguanylate, which is then incorporated into RNA, leading to dysfunctional proteins and cell death.[2][3]
Cells can develop resistance to this compound primarily through mutations in the HPRT1 gene, which renders the HPRT enzyme non-functional.[4][5][6][7] Consequently, these cells are unable to metabolize this compound into its toxic form and can survive in its presence. A secondary mechanism of resistance can be the upregulation of guanine deaminase, which converts this compound to a non-toxic metabolite.[8] The selection of this compound-resistant cells is a powerful technique for studying mutation events and for generating HPRT-deficient cell lines for various applications, including somatic cell hybridization.
Data Presentation
Table 1: Recommended this compound Concentrations for Selection
| Cell Type | Initial Selection Concentration | Maintenance Concentration | Reference |
| Hybridomas | 20 µg/mL | 10-20 µg/mL | [9] |
| Chinese Hamster Ovary (CHO) | 15 µg/mL | 5-15 µg/mL | [10] |
| Human Fibroblasts | 5-10 µg/mL | 2-5 µg/mL | [5] |
| Mouse L Cells | 10-30 µg/mL | 5-15 µg/mL | [7] |
Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines
| Characteristic | Parental Cell Line | This compound-Resistant Cell Line | Expected Outcome |
| This compound IC50 | Low (e.g., <1 µg/mL) | High (e.g., >10 µg/mL) | >10-fold increase in resistance |
| Growth in HAT Medium | Growth | No Growth | Confirms HPRT deficiency |
| HPRT Enzyme Activity | Normal | Deficient (<5% of parental) | Direct measure of resistance mechanism |
| Cross-resistance to 6-Thioguanine | Sensitive | Resistant | Confirms HPRT-mediated resistance |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines by Stepwise Selection
This protocol describes the generation of this compound-resistant cell lines by gradually increasing the concentration of the selective agent.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in 0.1 M NaOH, filter-sterilized)
-
Culture flasks or plates
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at a low density in a 96-well plate.
-
Expose the cells to a range of this compound concentrations for 48-72 hours.
-
Determine cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initial Selection:
-
Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.
-
Observe the culture daily. Expect significant cell death initially.
-
Maintain the culture by replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Once the surviving cells reach 70-80% confluency, subculture them.
-
-
Stepwise Increase in Concentration:
-
After the cells have recovered and are proliferating steadily at the initial selection concentration, double the concentration of this compound in the culture medium.
-
Repeat the process of monitoring, medium changes, and subculturing.
-
Continue this stepwise increase in this compound concentration until the desired level of resistance is achieved (e.g., 10-20 µg/mL).[9] This process can take several weeks to months.[11]
-
-
Clonal Isolation:
-
To ensure a homogenous population, perform single-cell cloning of the resistant population by limiting dilution or by picking well-isolated colonies.
-
Expand the individual clones in the presence of the maintenance concentration of this compound.
-
-
Cryopreservation:
-
Cryopreserve the established resistant cell line at various passages to ensure a stable stock.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Verification of Resistance:
-
Perform a dose-response experiment as described in Protocol 1, Step 1, on both the parental and the established resistant cell line.
-
The resistant line should exhibit a significantly higher IC50 value for this compound. A greater than 3-fold increase is considered successful.[12]
2. HAT Sensitivity Assay:
-
HAT (Hypoxanthine-Aminopterin-Thymidine) medium is used to confirm HPRT deficiency. Aminopterin blocks the de novo purine synthesis pathway, forcing cells to rely on the salvage pathway, which requires a functional HPRT enzyme.
-
Materials:
-
HAT supplement
-
Complete cell culture medium
-
-
Procedure:
3. HPRT Enzyme Activity Assay:
-
A direct measurement of HPRT enzyme activity can be performed using commercially available kits or by established biochemical assays that measure the conversion of radiolabeled hypoxanthine to inosine monophosphate. Resistant cells are expected to have very low to undetectable HPRT activity.[4][6]
Mandatory Visualizations
Caption: Experimental workflow for establishing this compound-resistant cell lines.
Caption: Mechanism of this compound action and resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of analog resistance and purine metabolism of adult rat-liver epithelial cell this compound-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of this compound in the selection from human diploid cells of mutants deficient in hypoxanthine-guanine-phosphoribosyl-transferase (HGPRT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Resistance in Mammalian Cells I. Hypoxanthine-Guanine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Specific resistance to this compound in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-step method for establishing this compound-resistant hybridomas suitable for the preparation of triomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray-induced mutants resistant to this compound. II. Cell cycle dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 8-Azaguanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azaguanine is a synthetic purine analog that exhibits potent antimetabolite and antineoplastic activities.[1][2] Its mechanism of action involves its incorporation into ribonucleic acids (RNA), leading to the disruption of normal biosynthetic pathways and the inhibition of cellular growth and proliferation.[1][3] This document provides detailed application notes and protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies and data will enable researchers to effectively evaluate the cytotoxic and cytostatic effects of this compound on various cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by acting as a fraudulent purine base. Once it enters the cell, it is converted into 8-azaguanosine triphosphate (azaGTP) and is subsequently incorporated into RNA chains in place of guanine.[4] This incorporation leads to the synthesis of non-functional RNA molecules, which in turn inhibits protein synthesis.[5] The disruption of RNA metabolism and protein synthesis ultimately triggers cellular stress responses, leading to cell cycle arrest and apoptosis.[6][7]
The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) is crucial for the activation of this compound. Cells deficient in HGPRTase are unable to convert this compound into its active form and are therefore resistant to its cytotoxic effects.[8]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell viability, cell cycle distribution, and apoptosis in T-acute lymphoblastic leukemia (T-ALL) cell lines, MOLT-3 and CEM.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| MOLT-3 | 24 | 10[3] |
| CEM | 24 | 100[3] |
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| MOLT-3 | Control | 45 | 40 | 15 |
| This compound (10 µM, 24h) | 65 | 20 | 15 | |
| CEM | Control | 50 | 35 | 15 |
| This compound (100 µM, 24h) | 60 | 25 | 15 |
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MOLT-3 | Control | 95 | 3 | 2 |
| This compound (10 µM, 24h) | 60 | 25 | 15 | |
| CEM | Control | 92 | 5 | 3 |
| This compound (100 µM, 24h) | 70 | 20 | 10 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture MOLT-3 or CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells at a density of 2 x 10^5 cells/mL in sterile culture plates or flasks.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound solutions to the cell cultures. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Harvesting: Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content.
Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour of staining. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.[3]
Visualizations
Experimental workflow for flow cytometry analysis.
References
- 1. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the Sensitivity of the Acute Lymphoblastic Leukemia Cells to ABT-737 by Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Myc Regulates Cyclin D-Cdk4 and -Cdk6 Activity but Affects Cell Cycle Progression at Multiple Independent Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal residual disease analysis by eight-color flow cytometry in relapsed childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis-mediated inhibition of human T-cell acute lymphoblastic leukemia upon treatment with Staphylococus Aureus enterotoxin-superantigen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Azaguanine Resistance Selection in Hybridomas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing 8-Azaguanine resistance selection in hybridoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound resistance selection in hybridoma technology?
A1: this compound is a purine analog used to select for hybridoma cells that are deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). Myeloma fusion partners are pre-selected for HGPRT deficiency, making them sensitive to HAT (Hypoxanthine-Aminopterin-Thymidine) medium. This selection ensures that after fusion with antibody-producing B-cells (which are HGPRT proficient), only the resulting hybridoma cells will survive in HAT medium. Unfused myeloma cells will be eliminated, and unfused B-cells have a limited lifespan.[1][2][3][4]
Q2: How does this compound work to select for HGPRT-deficient cells?
A2: this compound is a toxic analog of guanine. In cells with a functional HGPRT enzyme, this compound is incorporated into nucleotide synthesis pathways, leading to the formation of fraudulent nucleotides. The incorporation of these toxic analogs into DNA and RNA disrupts normal cellular processes and leads to cell death.[5] Cells that lack a functional HGPRT enzyme cannot metabolize this compound and are therefore resistant to its toxic effects, allowing them to survive and proliferate in its presence.[5][6]
Q3: How often should I test my myeloma cell line for this compound resistance?
A3: It is crucial to periodically check your myeloma cell lines for reversion of their drug sensitivity.[5][7] Any cell line that is not completely killed by this compound selection should be re-selected to ensure it remains HGPRT-deficient before being used in a fusion experiment.[5][7]
Troubleshooting Guide
Problem 1: Myeloma cells are not dying in the presence of this compound.
| Possible Cause | Recommended Solution |
| Inactive this compound Stock Solution | Prepare a fresh stock solution of this compound. Ensure it is stored correctly, protected from light, and used within its expiry date. Test the new stock on a sensitive control cell line known to be susceptible to this compound. |
| Myeloma Cell Line has Reverted to HGPRT+ | The myeloma cell line may have lost its HGPRT-deficient phenotype. It is essential to re-select the myeloma cell line for this compound resistance.[5][7] This can be done by culturing the cells in the presence of this compound for several passages until only resistant cells remain. |
| Incorrect Concentration of this compound | The concentration of this compound may be too low to effectively kill the cells. The optimal concentration can vary between cell lines but is typically in the range of 15-30 µg/mL.[6][8][9] Perform a dose-response experiment to determine the optimal concentration for your specific myeloma cell line. |
| High Cell Density | High cell densities can lead to the depletion of this compound from the medium or the release of purines by dying cells, which can rescue sensitive cells.[10][11] Maintain a lower cell density during selection to ensure all cells are adequately exposed to the drug.[10] |
Problem 2: All cells (including hybridomas) are dying after this compound selection.
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | While the goal is to kill sensitive cells, an excessively high concentration of this compound can be toxic even to resistant cells over time. Reduce the concentration of this compound and repeat the selection. |
| Poor Cell Health Prior to Selection | Cells that are stressed or unhealthy before the selection process are more susceptible to the toxic effects of the drug. Ensure that the hybridoma cells are healthy and in the logarithmic growth phase before starting the selection. |
| Mycoplasma Contamination | Mycoplasma contamination can severely impact cell viability and make cells more sensitive to chemical treatments.[12] Test your cell cultures for mycoplasma contamination and, if positive, treat the culture or discard it and start with a fresh, uncontaminated stock. |
Problem 3: High background of surviving non-hybridoma cells after selection.
| Possible Cause | Recommended Solution |
| Incomplete Selection | The duration of the selection may have been too short, allowing some sensitive cells to survive. Extend the duration of the this compound selection and monitor the culture daily for the death of sensitive cells. |
| Cross-feeding | At high cell densities, dying cells can release purines into the medium, which can be taken up by HGPRT-deficient cells, allowing them to survive. Plate cells at a lower density to minimize cross-feeding.[10][11] |
| Mycoplasma Contamination | Certain species of mycoplasma can provide enzymes that bypass the effects of this compound, leading to the survival of non-resistant cells. Regularly test for and eliminate mycoplasma from your cultures. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell Line Examples | Reference |
| This compound Concentration | 15 - 30 µg/mL | Chinese hamster ovary cells, Human myeloma cells | [6][8][10] |
| 20 µg/mL | Hybridoma clones | [9] | |
| Expected Frequency of Resistant Mutants | Approximately 10-3 | Hybridoma clones | [9] |
| Optimal Cell Density for Selection | < 4 x 104 cells/cm2 | Chinese hamster ovary cells | [10] |
Experimental Protocols
Protocol 1: Selection of HGPRT-Deficient Myeloma Cells using this compound
Objective: To select for a pure population of HGPRT-deficient myeloma cells for use as fusion partners in hybridoma production.
Materials:
-
Myeloma cell line (e.g., Sp2/0-Ag14, P3X63Ag8.653)
-
Complete culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)
-
This compound stock solution (e.g., 1 mg/mL in 0.1 M NaOH, filter-sterilized)
-
Sterile tissue culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Initial Seeding:
-
Start with a healthy, logarithmically growing culture of myeloma cells.
-
Seed the cells at a density of 1-2 x 105 cells/mL in a new tissue culture flask.
-
-
Addition of this compound:
-
Add this compound to the culture medium to a final concentration of 15-20 µg/mL.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
-
Monitoring and Maintenance:
-
Observe the cells daily under a microscope. Expect to see significant cell death within the first 2-3 days.
-
Every 2-3 days, gently centrifuge the cell suspension to pellet the viable cells.
-
Resuspend the cell pellet in fresh medium containing this compound and re-plate in a new flask. Adjust the cell density as needed to maintain a healthy culture.
-
-
Expansion of Resistant Cells:
-
Continue this process for 1-2 weeks, or until the majority of the cell population is viable and proliferating steadily in the presence of this compound.
-
At this point, the culture should consist of this compound-resistant, HGPRT-deficient myeloma cells.
-
-
Validation of HGPRT Deficiency (Optional but Recommended):
-
To confirm the HGPRT-deficient phenotype, test the sensitivity of the selected cells to HAT medium.
-
Plate the this compound-resistant cells in both regular medium and HAT medium.
-
The cells should grow in the regular medium but die in the HAT medium, confirming their HGPRT deficiency.
-
Protocol 2: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma contamination in a hybridoma cell culture.
Materials:
-
Commercial Mycoplasma PCR Detection Kit (several are available)[13][14][15][16]
-
Cell culture supernatant from the hybridoma culture to be tested
-
Positive control (often included in the kit)
-
Nuclease-free water (negative control)
-
PCR tubes
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Sample Preparation:
-
Collect 1 mL of the cell culture supernatant from a culture that is near confluency.
-
It is generally recommended to culture the cells without antibiotics for a few passages before testing.
-
Follow the kit manufacturer's instructions for preparing the sample (some kits require a boiling step).
-
-
PCR Reaction Setup:
-
Prepare the PCR reaction mix according to the kit's protocol. This typically involves mixing the provided primers, polymerase, and buffer.
-
Add a small volume of your cell culture supernatant, the positive control, and the negative control to separate PCR tubes containing the reaction mix.
-
-
PCR Amplification:
-
Place the PCR tubes in a thermocycler.
-
Run the PCR program as specified in the kit's instructions. The program will consist of cycles of denaturation, annealing, and extension.
-
-
Gel Electrophoresis:
-
After the PCR is complete, prepare an agarose gel of the percentage recommended in the kit's manual.
-
Load the PCR products from your samples, the positive control, and the negative control into the wells of the gel.
-
Run the gel until the dye front has migrated an adequate distance.
-
-
Result Interpretation:
-
Visualize the DNA bands on the gel using a UV transilluminator.
-
A band of the expected size in the positive control lane confirms that the PCR reaction worked.
-
No band in the negative control lane indicates that there was no contamination in the PCR reagents.
-
A band of the expected size in your sample lane indicates mycoplasma contamination.[15] The absence of a band suggests the culture is free of mycoplasma.
-
Visualizations
Caption: Mechanism of this compound selection for HGPRT-deficient cells.
Caption: Workflow for selecting HGPRT-deficient myeloma cells.
Caption: Troubleshooting decision tree for ineffective this compound selection.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Hybridoma Technology Resources - Abterra Biosciences [abterrabio.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Generation of Hybridomas: Permanent Cell Lines Secreting Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selecting for and Checking Cells with HGPRT Deficiency for Hybridoma Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. One-step method for establishing this compound-resistant hybridomas suitable for the preparation of triomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. X-ray-induced mutants resistant to this compound. I. Effects of cell density and expression time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The relative effectiveness of 6-thioguanine and this compound in selecting resistant mutants from two V79 Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 13. MycoProbe® Mycoplasma Detection Kit:: R&D Systems [rndsystems.com]
- 14. Mycoplasma PCR Detection Kit | abm | Applied Biological Materials Inc. [abmgood.com]
- 15. Mycoplasma PCR Detection Kit (ab289834) | Abcam [abcam.com]
- 16. southernbiotech.com [southernbiotech.com]
Technical Support Center: Optimizing 8-Azaguanine Concentration for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-Azaguanine in cell culture experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a purine analog that acts as an antimetabolite. It is metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into 8-azaguanosine monophosphate (azaGMP). This metabolite is then further phosphorylated and incorporated into RNA, disrupting normal RNA function and protein synthesis, which ultimately leads to inhibition of cellular growth and induction of apoptosis.[1]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting point is to test a range of concentrations from low micromolar to millimolar. See the "Experimental Protocols" section for a detailed method on determining the IC50 using an MTT assay.
Q3: What are the common mechanisms of resistance to this compound?
A3: The primary mechanism of resistance to this compound is the deficiency or loss of function of the HGPRT enzyme.[2] Cells lacking functional HGPRT cannot convert this compound into its toxic metabolite, azaGMP, and are therefore resistant to its cytotoxic effects. This is a key principle used in hybridoma technology for selecting fused cells.
Q4: How should I prepare and store this compound?
A4: this compound can be dissolved in a suitable solvent like DMSO to create a stock solution. For example, a stock solution can be prepared by dissolving this compound in DMSO at a concentration of 4 mg/mL with warming in a 50°C water bath and ultrasonication. It is important to use fresh DMSO as it can absorb moisture, which reduces the solubility of the compound. Stock solutions should be stored at -20°C or -80°C. For working solutions, the stock can be diluted in cell culture medium to the desired final concentration.
Data Presentation: this compound Concentration in Various Cell Lines
The following table summarizes the reported IC50 values or effective concentrations of this compound for different cell lines. It is important to note that these values can vary depending on the experimental conditions, such as incubation time and the specific assay used. Therefore, it is always recommended to determine the optimal concentration for your specific experimental setup.
| Cell Line | Cell Type | IC50 / Effective Concentration | Incubation Time | Reference |
| MOLT-3 | Human T-cell acute lymphoblastic leukemia | 10 µM | 24 hours | [1] |
| CEM | Human T-cell acute lymphoblastic leukemia | 100 µM | 24 hours | [1] |
| H.Ep. cells | Human epidermoid carcinoma | 2 µM | Not Specified | |
| MCF-7 | Human breast adenocarcinoma | ~15 µM | Not Specified | |
| MDA-MB-231 | Human breast adenocarcinoma | ~15 µM | Not Specified | |
| Hybridoma | Mouse myeloma fusion | 20 µg/mL (for selection) | Not Specified | [2][3] |
| V79 | Chinese hamster lung fibroblast | 20-80 µg/mL (for selection) | Not Specified |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol for Detecting Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Your cell line of interest, treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating your cells with the desired concentration of this compound for the appropriate time, harvest the cells. For adherent cells, use a gentle dissociation method like trypsinization and collect any floating cells from the medium. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in cell passage number or health.- Pipetting errors. | - Use a consistent cell seeding protocol and ensure a single-cell suspension.- Use cells within a consistent and low passage number range.- Use calibrated pipettes and be meticulous with dilutions. |
| No or low cytotoxicity observed even at high concentrations | - Cell line is resistant to this compound (likely HGPRT-deficient).- Inactive this compound stock solution.- Incorrect concentration calculations. | - Test for HGPRT activity or use a different cytotoxic agent.- Prepare a fresh stock solution of this compound.- Double-check all calculations for dilutions. |
| Inconsistent staining in apoptosis assay | - Cell membrane damage during harvesting.- Insufficient washing.- Incorrect compensation settings on the flow cytometer. | - Use a gentle cell harvesting technique.- Ensure thorough washing with cold PBS to remove all media.- Use single-stain controls to set up proper compensation. |
| Difficulty in selecting this compound resistant cells | - Metabolic Cooperation: HGPRT-positive cells can transfer toxic metabolites to adjacent HGPRT-negative cells, leading to the death of resistant cells.- Inappropriate selection pressure (concentration too high or too low).- Insufficient expression time for the resistant phenotype to manifest. | - Plate cells at a lower density to minimize cell-to-cell contact.- Perform a kill curve to determine the optimal selective concentration.- Allow for a period of growth after mutagenesis (if applicable) before applying selection pressure. |
| Loss of resistance in a previously selected cell line | - Reversion of the HGPRT mutation.- Overgrowth of a small population of HGPRT-positive cells. | - Periodically re-culture the resistant cell line in the presence of this compound to eliminate any revertants. |
Mandatory Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for IC50 determination.
References
8-Azaguanine solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of 8-Azaguanine in cell culture media. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a purine analog that functions as an antimetabolite.[1][2][3] Its primary mechanism of action involves its incorporation into ribonucleic acids (RNA), which disrupts normal biosynthetic pathways and inhibits cellular growth.[1][2][3] In cells expressing the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), this compound is converted to 8-azaguanosine monophosphate (azaGMP). This conversion is essential for its cytotoxic effects, as the resulting fraudulent nucleotide interferes with cellular processes.[4] Consequently, cells deficient in HGPRT are resistant to this compound.[4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in water and ethanol but can be dissolved in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve this compound powder in fresh, high-quality DMSO.[5] Warming the solution at 37-50°C and using ultrasonication can aid in dissolution.[5] It is crucial to use a fresh bottle of DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[5]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] For short-term storage, aliquots can be kept at -20°C for up to one month.[1] For long-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to six months.[1]
Q4: How stable is this compound in cell culture media at 37°C?
A4: There is limited specific data on the half-life and degradation rate of this compound in various cell culture media at 37°C. As a general practice for purine analogs, it is advisable to prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment, especially for long-duration studies. This minimizes the potential for degradation and ensures consistent results.
Q5: Can I sterilize my this compound-containing media by autoclaving?
A5: No, you should not autoclave media containing this compound. The heat from autoclaving can degrade the compound. Prepare a concentrated stock solution in a sterile solvent (like DMSO) and then dilute it into your sterile cell culture medium using aseptic techniques.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 2 - 13 mg/mL (13.15 - 85.46 mM) | Warming and ultrasonication may be required. Use of fresh, non-hygroscopic DMSO is critical for maximal solubility.[1][5] |
| Water | Insoluble (<0.506 mg/mL) | [3][5] |
| Ethanol | Insoluble | [5] |
Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration of Stability | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
| -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation observed after adding this compound to cell culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium.- The DMSO concentration in the final medium is too high, causing protein precipitation from the serum.- Interaction with components in the culture medium. | - Ensure the final concentration of this compound is within a range that is soluble in the medium.- Keep the final DMSO concentration below 0.5% (v/v).- Add the this compound stock solution to the medium slowly while gently swirling.- Warm the medium to 37°C before adding the stock solution. |
| Inconsistent or no observable effect of this compound on cells. | - Degraded this compound stock solution.- The cell line used is HGPRT-deficient.- Reversion of an HGPRT-deficient cell line to a wild-type phenotype. | - Prepare a fresh stock solution of this compound.- Verify the HGPRT status of your cell line.- If using an HGPRT-deficient line for selection, periodically re-select the cells to ensure the phenotype is maintained.[6] |
| Sudden cell death or unexpected cytotoxicity. | - Incorrect calculation of the final concentration.- Contamination of the stock solution or culture.- The cell line is highly sensitive to this compound or the solvent (DMSO). | - Double-check all calculations for dilution.- Perform a sterility test on the stock solution and check cultures for contamination.- Include a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO (new, unopened bottle recommended), sterile microcentrifuge tubes, water bath or sonicator.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
To aid dissolution, warm the solution in a 37°C water bath or use a sonicator until the powder is completely dissolved.[5]
-
Visually inspect the solution to ensure there are no precipitates.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
-
Protocol: Selection of HGPRT-Deficient Cells
This protocol is used to select for cells that are resistant to this compound, which is indicative of a deficiency in the HGPRT enzyme. This is a common procedure in hybridoma technology.[6][7][8]
-
Materials: Myeloma cell line (e.g., Sp2/0-Ag14), complete growth medium (e.g., DMEM with 10% FBS), this compound stock solution, sterile tissue culture plates/flasks.
-
Procedure:
-
Culture the myeloma cells in their standard growth medium.
-
Prepare the selection medium by diluting the this compound stock solution into the complete growth medium to a final concentration of 20 µg/mL.
-
Plate the myeloma cells at a low density in the this compound-containing medium.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).
-
Over the next several days, the majority of the cells (which are HGPRT-positive) will die.
-
Monitor the cultures for the emergence of resistant colonies.
-
Once colonies are visible, they can be isolated and expanded.
-
It is recommended to periodically re-culture the selected HGPRT-deficient cells in the this compound-containing medium to eliminate any revertants and maintain a pure population.[6]
-
Visualizations
References
- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Purine analogue - Wikipedia [en.wikipedia.org]
- 7. Tautomeric equilibrium and spectroscopic properties of this compound revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Dealing with unexpected results in 8-Azaguanine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azaguanine.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a purine analog that acts as an antimetabolite.[1][2][3] In cells with a functional Hypoxanthine-guanine phosphoribosyltransferase (HPRT) enzyme, this compound is converted into a toxic nucleotide analog, 8-azaguanosine monophosphate (azaGMP).[4] This analog interferes with purine nucleotide biosynthesis and can be incorporated into RNA, leading to inhibition of cellular growth and cytotoxicity.[2][3][5] Cells that are deficient in HPRT cannot metabolize this compound, rendering them resistant to its toxic effects.[4] This principle is the basis for using this compound as a selective agent for HPRT-deficient mutant cells.[6][7][8]
Q2: What are the primary applications of this compound in research?
The most common application of this compound is in the selection of HPRT-deficient cells. This is a key component of:
-
The HPRT Gene Mutation Assay: This assay is used to assess the mutagenic potential of chemical compounds.[7][9][10]
-
Hybridoma Technology: Myeloma fusion partners used in hybridoma production are selected to be HPRT-deficient to allow for the selection of fused hybridoma cells in HAT medium.[11] this compound is used to ensure the myeloma cells maintain this HPRT-negative phenotype.[11]
Q3: What is the difference between this compound and 6-Thioguanine (6-TG)?
Both are purine analogs used for selecting HPRT-deficient cells. However, their primary mechanisms of cytotoxicity differ. This compound's toxicity is mainly attributed to its incorporation into RNA, while 6-TG's toxicity is primarily due to its incorporation into DNA.[5] For many applications, such as the HPRT assay, 6-TG can be used as an alternative to this compound.[12]
Q4: How should this compound be prepared and stored?
-
Reconstitution: this compound can be reconstituted in sterile cell culture medium or DMSO.[1][4] For DMSO stock solutions, it may be necessary to warm the solution to achieve complete dissolution.[1]
-
Storage: Stock solutions should be stored at -20°C or -80°C.[2][4] For long-term storage (up to 6 months), -80°C is recommended.[2] For shorter-term storage (up to 1 month), -20°C is acceptable.[2] It is advisable to store the stock solution in aliquots to avoid repeated freeze-thaw cycles.[3]
II. Troubleshooting Unexpected Results
Issue 1: High number of surviving colonies in negative/vehicle control plates (High Background).
Click to expand troubleshooting steps
Possible Cause 1: Spontaneous Mutation A certain level of spontaneous mutation in the HPRT gene is expected, leading to a background of resistant colonies.
-
Recommendation: Determine the historical spontaneous mutation frequency for your cell line in your laboratory. A significant increase from this baseline would indicate a problem. Spontaneous mutant frequencies are typically in the range of 10⁻⁵ to 10⁻⁷.[12][13]
Possible Cause 2: Ineffective this compound Concentration The concentration of this compound may be too low to kill all non-mutant cells.
-
Recommendation: Perform a dose-response curve (kill curve) to determine the optimal concentration of this compound for your specific cell line. The ideal concentration should effectively kill wild-type cells while allowing for the survival of HPRT-deficient mutants.
Possible Cause 3: Degradation of this compound Improper storage or handling can lead to the degradation of the this compound stock solution, reducing its potency.
-
Recommendation: Prepare fresh this compound stock solutions and store them in aliquots at -80°C for long-term use.[2] Avoid repeated freeze-thaw cycles.
Possible Cause 4: High Cell Plating Density Plating cells at too high a density can lead to "metabolic cooperation," where HPRT-proficient cells can pass essential metabolites to neighboring HPRT-deficient cells, allowing the latter to survive in the presence of this compound.[14] Overcrowding can also make it difficult to distinguish true colonies.[15]
-
Recommendation: Optimize the cell plating density. A lower density can reduce metabolic cooperation and prevent overcrowding. It is recommended to test several plating densities to find the optimal one for your experiment.[15]
Possible Cause 5: Presence of Guanine Deaminase Some cell lines may have high levels of guanine deaminase, an enzyme that can convert this compound into a non-toxic metabolite, 8-azaxanthine.[16] This can lead to resistance even in cells with a functional HPRT enzyme.[16]
-
Recommendation: If you suspect this mechanism, test the cells for sensitivity to 6-Thioguanine. Guanine deaminase does not metabolize 6-TG, so cells resistant to this compound due to this enzyme should still be sensitive to 6-TG.[16]
Issue 2: No surviving colonies in positive control or treated plates.
Click to expand troubleshooting steps
Possible Cause 1: this compound Concentration is Too High The concentration of this compound may be too high, leading to non-specific cytotoxicity that kills both wild-type and mutant cells.
-
Recommendation: Perform a dose-response curve to determine the appropriate concentration for your cell line.
Possible Cause 2: Insufficient Expression Time After a mutation-inducing event, there is a "phenotypic lag" period required for the existing HPRT enzyme to be degraded and the mutant phenotype to be expressed.[17][18] If selection is applied too early, cells with a mutated HPRT gene may still be killed by this compound.
-
Recommendation: Ensure an adequate expression time between the mutagen treatment and the application of this compound selection. This period is typically several cell generations (e.g., 7-8 days for human cells).[12][17]
Possible Cause 3: Low Plating Efficiency of the Cell Line The cell line may have a low intrinsic plating efficiency, meaning that even under ideal conditions, only a small fraction of cells will form colonies.
-
Recommendation: Determine the plating efficiency of your cell line without any selective agent. This will help you to adjust the number of cells plated to ensure that you can obtain a sufficient number of colonies.
Possible Cause 4: Poor Cell Viability The cells may have low viability due to harsh treatment conditions (e.g., high concentration of mutagen) or poor cell culture maintenance.
-
Recommendation: Assess cell viability (e.g., using a trypan blue exclusion assay) before plating for selection. Optimize treatment conditions to minimize cytotoxicity.
Issue 3: Inconsistent or variable results between experiments.
Click to expand troubleshooting steps
Possible Cause 1: Variability in Cell Culture Conditions Changes in media, serum, or incubator conditions can affect cell growth and sensitivity to this compound.
-
Recommendation: Maintain consistent cell culture practices. Use the same batch of media and serum for a set of experiments whenever possible. Regularly check and calibrate incubator CO₂ and temperature levels.
Possible Cause 2: Fluctuation in the Number of Spontaneous Mutants The number of pre-existing spontaneous mutants can vary between different batches of cells.
-
Recommendation: Before starting a mutagenesis experiment, it can be beneficial to "clean" the cell population of pre-existing HPRT mutants by culturing them in HAT (Hypoxanthine-Aminopterin-Thymidine) medium.[17] This will kill any HPRT-deficient cells.
Possible Cause 3: Inconsistent Preparation of this compound Variations in the preparation of the this compound stock solution can lead to inconsistent results.
-
Recommendation: Prepare a large batch of this compound stock solution, aliquot it, and store it at -80°C.[2] This will ensure that the same concentration is used across multiple experiments.
Possible Cause 4: Cell Line Heterogeneity The cell line may be composed of a heterogeneous population of cells with varying sensitivities to this compound.
-
Recommendation: If possible, subclone the cell line to obtain a more homogeneous population.
III. Data Presentation
Table 1: Recommended this compound Concentrations and IC50 Values for Different Cell Lines
| Cell Line | This compound Concentration for Selection | 24h IC50 | Reference |
| Chinese Hamster Ovary (CHO) | 200 µM (30 µg/ml) | Not specified | [12] |
| Hamster Embryonic Cells | 10 or 20 µg/ml | Not specified | [19] |
| MOLT3 (T-acute lymphoblastic leukaemia) | Not specified | ~10 µM | [2][3] |
| CEM (T-acute lymphoblastic leukaemia) | Not specified | ~100 µM | [2][3] |
| Hybridomas (in soft agar) | 20 µg/ml | Not specified | [4][20] |
Table 2: Typical Spontaneous and Induced Mutant Frequencies in the HPRT Assay
| Cell Line | Condition | Mutant Frequency | Reference |
| Chinese Hamster Ovary (CHO) | Spontaneous | 3-8 x 10⁻⁵ | [12] |
| Chinese Hamster Ovary (CHO) | Spontaneous | 5 x 10⁻⁷ per generation | [13] |
| Human T-cells (in vivo) | Spontaneous (in children) | <2 x 10⁻⁶ | [8] |
IV. Experimental Protocols
Protocol 1: HPRT Gene Mutation Assay
This is a generalized protocol and should be optimized for specific cell lines and experimental conditions.
-
Cell Preparation:
-
Culture cells in standard growth medium.
-
Optional: To reduce background, pre-treat cells with HAT medium for a period to eliminate pre-existing HPRT-deficient mutants.[17] Then, grow cells in a HAT-free medium for several days before the experiment.
-
-
Mutagen Treatment:
-
Seed cells at a density that will allow for several cell divisions during the expression period.
-
Expose cells to the test compound (mutagen) for a defined period (e.g., 4-24 hours). Include appropriate negative (vehicle) and positive controls.
-
-
Expression Period:
-
After removing the mutagen, wash the cells and culture them in fresh growth medium.
-
Allow the cells to grow for a sufficient expression period to allow for the fixation of the mutation and the degradation of the existing HPRT enzyme. This is typically 7-8 days for human cells, which corresponds to several cell divisions.[12][17]
-
-
Selection:
-
Trypsinize and count the cells.
-
Plate a known number of cells in a selective medium containing a pre-determined optimal concentration of this compound.
-
Plate a smaller number of cells in a non-selective medium to determine the plating efficiency.
-
-
Colony Formation and Staining:
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Fix and stain the colonies (e.g., with crystal violet).
-
-
Calculation of Mutant Frequency:
-
Count the number of colonies on both the selective and non-selective plates.
-
Calculate the mutant frequency using the following formula: Mutant Frequency = (Number of colonies on selective plates / Number of cells plated on selective plates) / (Plating efficiency) Plating Efficiency = (Number of colonies on non-selective plates / Number of cells plated on non-selective plates)
-
V. Visualizations
Caption: Mechanism of this compound action and resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Characterization of Hypoxanthine Guanine Phosphoribosyltransferase Mutant T cells in Human Blood: The Concept of Surrogate Selection for Immunologically Relevant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Platinum-induced mutations to this compound resistance in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray-induced mutants resistant to this compound. II. Cell cycle dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of the this compound and ouabain-resistance systems for the selection of induced mutant Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Specific resistance to this compound in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenotypic delay in the evolution of bacterial antibiotic resistance: Mechanistic models and their implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of this compound-resistant mutation and neoplastic transformation of hamster embryonic cells by coadministration of sodium nitrite and aminopyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. One-step method for establishing this compound-resistant hybridomas suitable for the preparation of triomas - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid false positives in 8-Azaguanine mutant screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives in 8-Azaguanine (8-AG) mutant screening assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound selection for HPRT mutants?
This compound is a toxic purine analog. The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT) incorporates it into the nucleotide salvage pathway, leading to the formation of toxic nucleotides that inhibit DNA synthesis and cause cell death. Cells with a functional HPRT gene are therefore sensitive to 8-AG. In contrast, cells with a mutated, non-functional HPRT gene cannot metabolize 8-AG and are resistant, allowing them to survive in a selection medium containing the compound. This principle is fundamental to the HPRT gene mutation assay, a common method for assessing the mutagenic potential of chemical substances.[1][2]
Q2: What are the primary causes of false positives in an this compound screening assay?
False positives in 8-AG screening can arise from several factors, leading to the survival of cells that are not true HPRT mutants. The main causes include:
-
Phenotypic Resistance: Cells may exhibit resistance to 8-AG without a mutation in the HPRT gene. This can be due to reduced uptake of the drug or increased activity of enzymes that detoxify 8-AG.
-
High Spontaneous Mutation Frequency: Some cell lines have a naturally high rate of spontaneous mutation at the HPRT locus, which can be mistaken for induced mutagenesis.[3][4]
-
Metabolic Cooperation: At high cell densities, HPRT-deficient (resistant) cells can be killed by the transfer of toxic metabolites from HPRT-proficient (sensitive) cells through gap junctions. This can lead to an underestimation of mutant frequency. Conversely, the death of sensitive cells can create a less competitive environment, allowing phenotypically resistant cells to form colonies.[5]
-
Incomplete HPRT Deficiency: Some mutations may only partially inactivate the HPRT enzyme, leading to a "leaky" phenotype where cells can survive at lower concentrations of 8-AG.[6]
-
Increased Guanine Deaminase Activity: The enzyme guanine deaminase can convert 8-AG to a non-toxic metabolite, 8-azaxanthine. Cells with elevated guanine deaminase activity can therefore exhibit resistance to 8-AG even with a functional HPRT gene.[7]
Q3: How does cell density affect the outcome of the assay?
Cell density is a critical parameter. High cell densities can lead to a decrease in both spontaneous and induced mutant frequencies due to metabolic cooperation.[8] It is crucial to maintain cell densities below a critical threshold (e.g., 3-6 x 10^4 cells/cm²) to minimize this effect and ensure a reproducible assay.[8]
Q4: What is the optimal concentration of this compound for selection?
The optimal concentration of 8-AG depends on the cell line being used. A concentration that is too low may allow for the survival of cells with partial resistance (leaky phenotypes), leading to false positives. Conversely, a concentration that is too high may be overly toxic and inhibit the growth of true mutants. It is recommended to perform a dose-response curve to determine the optimal concentration for each cell line. For example, in Chinese hamster ovary (CHO) cells, concentrations around 15-30 µg/mL (approximately 100-200 µM) have been used.[8][9]
Q5: How long should the expression time be after mutagenesis?
An adequate expression time is necessary to allow for the depletion of pre-existing HPRT enzyme and the fixation of the mutation in the cell population. For many cell lines, an expression period of 6-8 days is recommended to achieve optimal recovery of induced mutants.[10] Studies have shown that full phenotypic expression of mutants selected with this compound is achieved earlier than with another selective agent, 6-thioguanine.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background of resistant colonies in negative controls | High spontaneous mutation frequency in the cell line. | Use a cell line with a known low spontaneous mutation rate. Regularly check and maintain the stock of cells. Consider using 6-thioguanine, which may have a lower spontaneous mutant frequency in some systems.[12] |
| Contamination with HPRT-deficient cells. | Ensure aseptic techniques. Periodically test the cell stock for 8-AG sensitivity. | |
| Sub-optimal concentration of this compound. | Perform a dose-response curve to determine the minimal concentration that effectively kills wild-type cells. | |
| No or very few resistant colonies after treatment with a known mutagen | Cell density is too high, leading to metabolic cooperation. | Optimize cell plating density. Keep cell density below the critical threshold for your cell line (e.g., < 6 x 10^4 cells/cm²).[8] |
| Expression time is too short. | Extend the expression time to allow for the degradation of existing HPRT enzyme and mRNA. An expression time of 6-8 days is generally recommended.[10] | |
| Loss of resistant cells due to overcrowding. | Replate cells at a lower density for the selection phase.[8] | |
| High variability between replicate plates | Inconsistent cell plating. | Ensure a homogenous cell suspension before plating. Use precise pipetting techniques. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plates or ensure proper humidification to minimize evaporation. | |
| Resistant colonies are small and grow slowly | Incomplete HPRT deficiency (leaky mutants). | Analyze the HPRT activity of the resistant clones. Consider increasing the concentration of this compound to select for more complete loss-of-function mutants.[6] |
| Sub-optimal culture conditions. | Ensure proper temperature, CO₂, and humidity in the incubator. Use fresh, high-quality culture medium and supplements. | |
| Resistant colonies are found to be HPRT-proficient (false positives) | Increased guanine deaminase activity. | Measure the guanine deaminase activity in resistant clones. If elevated, consider using 6-thioguanine as the selective agent, as it is not a substrate for guanine deaminase.[7] |
| Altered drug uptake or metabolism. | This is a complex issue that may require further investigation into the specific cell line's characteristics. |
Data Presentation
Table 1: Spontaneous Mutation Frequencies at the HPRT Locus in Different Cell Lines
| Cell Line | Spontaneous Mutation Rate (mutations per cell per generation) | Reference |
| Human Lymphoblastoid TK6 | Varies by genomic position | [13] |
| Human Embryonic Stem Cells (hESCs) | 1.73 ± 0.14 x 10⁻⁵ to 4.01 ± 0.76 x 10⁻⁵ | [3] |
| Werner Syndrome (WS) Fibroblasts | 2.8 x 10⁻⁷ to 1.1 x 10⁻⁶ | [14] |
| Control Human Fibroblasts | 5.4 x 10⁻⁹ to 2.8 x 10⁻⁸ | [14] |
| MMR-deficient Human Cancer Cell Lines | 4.0 x 10⁻⁶ to 3.1 x 10⁻⁵ | [4][15] |
| MMR-proficient Human Cancer Cell Line (SW480) | 7.5 x 10⁻⁸ | [4] |
Table 2: Comparison of this compound and 6-Thioguanine as Selective Agents
| Feature | This compound | 6-Thioguanine | Reference |
| Mechanism of Action | Incorporated into RNA, leading to toxicity. | Incorporated into DNA, leading to toxicity. | [16] |
| Expression Time | Shorter | Longer | [11] |
| Metabolic Cooperation | Less pronounced at lower cell densities. | More pronounced, leading to loss of mutants at lower cell densities. | [5] |
| Substrate for Guanine Deaminase | Yes | No | [7] |
Experimental Protocols
HPRT Gene Mutation Assay using this compound Selection
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
a. Cell Preparation and Mutagen Treatment:
-
Culture cells in standard growth medium to ensure they are in the exponential growth phase.
-
Seed a known number of cells into culture plates.
-
Expose the cells to the test compound (mutagen) at various concentrations for a defined period (e.g., 4-24 hours). Include appropriate negative and positive controls.
-
After exposure, wash the cells with phosphate-buffered saline (PBS) and replace with fresh growth medium.
b. Expression of Mutant Phenotype:
-
Allow the cells to grow for a period of 6-8 days to allow for the expression of the HPRT-deficient phenotype.[10]
-
During this period, subculture the cells as needed, ensuring that the cell density does not exceed the critical threshold for metabolic cooperation.[8]
c. Selection of Resistant Mutants:
-
After the expression period, trypsinize the cells and determine the cell count.
-
Plate a known number of cells (e.g., 1 x 10⁵ cells per 100-mm dish) in a selection medium containing the predetermined optimal concentration of this compound.
-
At the same time, plate a smaller number of cells (e.g., 100-200 cells per dish) in a non-selective medium to determine the cloning efficiency.
-
Incubate the plates for 10-14 days until visible colonies are formed.
d. Calculation of Mutant Frequency:
-
Stain the colonies with a suitable stain (e.g., Giemsa or crystal violet) and count the number of colonies on both the selective and non-selective plates.
-
Calculate the cloning efficiency (CE) as: CE = (Number of colonies on non-selective plates) / (Number of cells plated on non-selective plates).
-
Calculate the mutant frequency (MF) as: MF = (Number of colonies on selective plates) / (Number of cells plated on selective plates x CE).
Guanine Deaminase Activity Assay
This protocol provides a general method for measuring guanine deaminase activity, which can be a source of 8-AG resistance.
a. Preparation of Cell Lysate:
-
Harvest a known number of cells and wash them with cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing a known concentration of this compound as the substrate in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add a specific amount of cell lysate (protein) to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
c. Detection of Product Formation:
-
The conversion of this compound to 8-azaxanthine can be measured using high-performance liquid chromatography (HPLC) by separating the substrate and product and quantifying their respective peak areas.
-
Alternatively, spectrophotometric methods can be used by monitoring the change in absorbance at a specific wavelength.
Visualizations
Signaling Pathways
Caption: Purine metabolism pathways: De Novo synthesis and the Salvage pathway, including the mechanism of this compound toxicity and detoxification.
Experimental Workflow
Caption: A streamlined workflow for the this compound mutant screening assay, including key troubleshooting checkpoints.
Logical Relationship of False Positives
Caption: Logical relationship between an observed resistant colony and the potential for it being a true or false positive.
References
- 1. HPRT Mutation Assay for Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation Frequency Dynamics in HPRT Locus in Culture-Adapted Human Embryonic Stem Cells and Induced Pluripotent Stem Cells Correspond to Their Differentiated Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The relative effectiveness of 6-thioguanine and this compound in selecting resistant mutants from two V79 Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Resistance in Mammalian Cells I. Hypoxanthine-Guanine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific resistance to this compound in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray-induced mutants resistant to this compound. I. Effects of cell density and expression time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. HPRT Assay - Eurofins Medical Device Testing [eurofins.com]
- 11. This compound versus 6-thioguanine: influence on frequency and expression time of induced HGPRT- mutations in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the this compound and ouabain-resistance systems for the selection of induced mutant Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of spontaneous hprt mutation spectra at the nucleotide sequence level in the endogenous hprt gene and five other genomic positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. monnatlab.gs.washington.edu [monnatlab.gs.washington.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound. | Semantic Scholar [semanticscholar.org]
Factors influencing the efficacy of 8-Azaguanine in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with 8-Azaguanine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a purine analog that acts as an antimetabolite.[1][2][3] Its efficacy is dependent on the intracellular enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT converts this compound into 8-azaguanylic acid (a toxic nucleotide analog).[1] This analog is then incorporated into RNA, interfering with normal biosynthetic pathways and ultimately inhibiting cell growth.[1][2][4]
Q2: How does resistance to this compound develop in cell lines?
Resistance to this compound in vitro is primarily associated with two mechanisms:
-
Reduced or absent HGPRT activity: Cells that are deficient in HGPRT cannot convert this compound into its toxic metabolite, thus rendering the drug ineffective.[5] This is a common mechanism for acquired resistance.
-
Elevated Guanine Deaminase activity: Some cell lines may exhibit resistance through increased activity of the enzyme guanine deaminase.[6] This enzyme converts this compound to a non-cytotoxic metabolite, 8-azaxanthine, preventing it from interfering with RNA synthesis.[6]
Q3: What are the typical concentrations of this compound used in cell culture?
The effective concentration of this compound is highly dependent on the cell line. For selection of this compound-resistant hybridomas and other mutant cell lines, concentrations around 20 µg/ml have been used.[7] However, the cytotoxic effects (IC50) can vary significantly between cell types, for instance, MOLT3 cells have a 24-hour IC50 of 10 µM, while CEM cells have a 24-hour IC50 of 100 µM.[2] It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.
Q4: How should I prepare and store this compound stock solutions?
This compound has limited solubility in aqueous solutions. It is commonly dissolved in dimethyl sulfoxide (DMSO).[1] For example, a stock solution can be prepared by dissolving this compound in DMSO at a concentration of 4 mg/mL with warming in a 50°C water bath and ultrasonication.[1] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1] For long-term storage, it is recommended to store aliquots of the stock solution at -20°C.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell viability despite this compound treatment. | Cell line is resistant to this compound. | 1. Verify the HGPRT status of your cell line. HGPRT-deficient cells are inherently resistant.[5] 2. Test for high levels of guanine deaminase activity.[6] 3. If selecting for resistant mutants, this may indicate successful selection. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment (IC50 determination) to identify the effective concentration for your specific cell line.[2] | |
| Degradation of this compound. | Prepare fresh working solutions from a properly stored stock solution for each experiment.[2] Avoid repeated freeze-thaw cycles of the stock solution. | |
| Issues with stock solution. | Ensure the stock solution was prepared correctly, using fresh DMSO and appropriate heating/sonication to fully dissolve the compound.[1] | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Maintain a consistent cell seeding density across all experiments, as this can influence the apparent efficacy of the drug due to metabolic cooperation.[8][9] |
| Different batches of serum used. | Use a single, tested batch of serum for the entire set of experiments, as different serum sources can affect the efficacy of this compound.[8] | |
| Variability in treatment duration. | Ensure the duration of this compound exposure is consistent across all experiments. | |
| Unexpectedly high frequency of resistant colonies. | Phenotypic adaptation rather than genetic mutation. | Some cells may exhibit temporary resistance. Ensure that resistant colonies are stable by culturing them in the absence of this compound for a period and then re-testing their resistance. |
| High cell seeding density during selection. | A high density of viable cells can lead to the appearance of pseudo-resistant colonies. Optimize the cell seeding density for your selection experiment.[8] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | Treatment Duration | IC50 | Reference |
| MOLT3 | 24 hours | 10 µM | [2] |
| CEM | 24 hours | 100 µM | [2] |
Note: This table is intended to be illustrative. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: After allowing the cells to adhere (if applicable), replace the medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software.
Protocol 2: Selection of this compound-Resistant Cells
-
Cell Culture: Culture the parental cell line in standard growth medium.
-
Selection Medium Preparation: Prepare a selection medium containing a predetermined lethal concentration of this compound (typically 10-20 µg/mL).
-
Selection: Plate the cells at a specific density in the selection medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until resistant colonies are visible.
-
Isolation of Resistant Clones: Isolate individual colonies using cloning cylinders or by picking them with a pipette tip.
-
Expansion and Verification: Expand the isolated clones and verify their resistance to this compound by comparing their growth in selective and non-selective media to the parental cell line. It is also advisable to confirm the loss of HGPRT activity.
Visualizations
Caption: Mechanism of action and resistance pathways for this compound.
Caption: Experimental workflow for selecting this compound resistant cells.
Caption: Troubleshooting logic for unexpected this compound efficacy results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Specific resistance to this compound in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-step method for establishing this compound-resistant hybridomas suitable for the preparation of triomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the efficiency of purine analogues as selective agents for mutants of mammalian cells induced by ionising radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The relative effectiveness of 6-thioguanine and this compound in selecting resistant mutants from two V79 Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-line Specific Toxicity Issues with 8-Azaguanine
Welcome to the Technical Support Center for 8-Azaguanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cell-line specific toxicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a purine analog that exhibits antineoplastic activity. Its primary mechanism of action involves its function as an antimetabolite. It is incorporated into ribonucleic acids (RNA), which interferes with normal biosynthetic pathways and ultimately inhibits cellular growth.[1] This disruption of RNA synthesis and function is the main driver of its cytotoxic effects.
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: The differential sensitivity of cell lines to this compound is primarily attributed to two key factors:
-
Hypoxanthine-guanine phosphoribosyltransferase (HPRT) activity: HPRT is a crucial enzyme in the purine salvage pathway. It converts this compound into its active, toxic form, 8-azaguanosine monophosphate (azaGMP).[2] Cell lines with high HPRT activity are generally more sensitive to this compound, while those with deficient or absent HPRT activity are resistant.[2]
-
Guanine Deaminase activity: This enzyme can inactivate this compound by converting it into a non-toxic metabolite. Cell lines with high levels of guanine deaminase can exhibit resistance to this compound, even with normal HPRT function.
Q3: Myeloma cells are sometimes cultured in this compound. What is the purpose of this?
A3: Myeloma cells, such as Sp2/0 and NS-1, are often grown in the presence of this compound to select for and maintain a population that is HPRT-deficient.[3][4][5] This is a critical step in hybridoma technology. HPRT-negative myeloma cells are unable to survive in HAT (hypoxanthine-aminopterin-thymidine) medium, which blocks the de novo nucleotide synthesis pathway. When these myeloma cells are fused with antibody-producing spleen cells (which are HPRT-positive), the resulting hybridoma cells can survive in HAT medium, allowing for the selection of successful fusion products.[3][4][5]
Q4: Is this compound toxic to non-dividing cells?
A4: Yes, studies have shown that this compound can be toxic to non-dividing cells, such as primary liver cell cultures. This indicates that its cytotoxic mechanisms are not solely dependent on effects related to DNA synthesis or incorporation into DNA during cell division.[6]
Troubleshooting Guide
Problem 1: My cell line of interest appears to be resistant to this compound, even at high concentrations.
Possible Causes and Solutions:
-
Low HPRT Activity: Your cell line may have inherently low or deficient HPRT activity.
-
Troubleshooting Step: Measure the HPRT enzyme activity in your cell lysate. You can use a commercially available HPRT assay kit. If HPRT activity is low, this is the likely cause of resistance. Consider using a different cytotoxic agent that does not rely on HPRT for activation.
-
-
High Guanine Deaminase Activity: The cells may be rapidly inactivating the this compound.
-
Troubleshooting Step: Measure the guanine deaminase activity in your cell lysate using an appropriate assay kit. High activity would indicate this as a resistance mechanism.
-
-
Incorrect Drug Concentration or Stability: The this compound solution may have degraded or been prepared incorrectly.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved and stored correctly, protected from light. Verify the final concentration in your culture medium. It's recommended to prepare fresh dilutions for each experiment.[1]
-
-
Cell Seeding Density: High cell densities can sometimes lead to an apparent decrease in drug sensitivity.
-
Troubleshooting Step: Optimize your cell seeding density. Perform a titration experiment to find the optimal cell number that allows for robust growth and accurate measurement of cytotoxicity.
-
Problem 2: I am seeing inconsistent results and high variability between replicate wells in my cell viability assay.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Troubleshooting Step: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and drug concentration.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity.
-
-
Incomplete Solubilization of Formazan (MTT assay): If using an MTT assay, insoluble formazan crystals will lead to inaccurate absorbance readings.
-
Troubleshooting Step: After the incubation with MTT, ensure complete solubilization of the formazan crystals by adding the solubilization solution and mixing thoroughly. Shaking the plate on an orbital shaker can aid in this process.
-
-
Bubbles in Wells: Bubbles can interfere with absorbance or fluorescence readings.
-
Troubleshooting Step: Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be removed with a sterile pipette tip before reading the plate.
-
Problem 3: My control (untreated) cells are showing low viability.
Possible Causes and Solutions:
-
Suboptimal Culture Conditions: Issues with the culture medium, serum, or incubator conditions can stress the cells.
-
Troubleshooting Step: Ensure your culture medium is fresh and properly supplemented. Use a batch of serum that has been tested and shown to support healthy cell growth. Check and calibrate your incubator for correct temperature, CO2, and humidity levels.
-
-
Contamination: Bacterial or fungal contamination can be toxic to cells.
-
Troubleshooting Step: Regularly check your cultures for any signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.
-
-
Over-confluence or Nutrient Depletion: Allowing cells to become over-confluent before plating can lead to poor viability.
-
Troubleshooting Step: Subculture your cells before they reach confluence. Ensure you are using the appropriate seeding density for your experiments.
-
Data Presentation
Table 1: Cell-line Specific IC50 Values for this compound
| Cell Line | Cancer Type | HPRT Status | IC50 (µM) | Incubation Time (h) | Reference |
| MOLT-3 | T-cell acute lymphoblastic leukemia | Proficient | 10 | 24 | [1][7] |
| CEM | T-cell acute lymphoblastic leukemia | Proficient | 100 | 24 | [1][7] |
| V79 | Chinese hamster lung fibroblast | Proficient | Requires 10-20 fold higher concentration than 6-thioguanine | - | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the passage number of the cell line.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle used to dissolve this compound (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentration of this compound for a specific duration. Include an untreated control group.
-
Harvest the cells (including any floating cells in the supernatant) by centrifugation.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
HPRT and Guanine Deaminase Activity Assays
For assessing the activity of HPRT and Guanine Deaminase, it is recommended to use commercially available assay kits. These kits provide optimized reagents and detailed protocols.
-
HPRT Activity Assay: These kits typically measure the production of inosine monophosphate (IMP) from hypoxanthine and phosphoribosyl pyrophosphate (PRPP). The IMP is then detected, often through a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Guanine Deaminase Activity Assay: These assays usually measure the conversion of guanine to xanthine. The xanthine can then be quantified using a specific probe that generates a fluorescent or colorimetric signal.
Follow the manufacturer's instructions provided with the specific kit for detailed procedures on sample preparation (cell lysates) and assay execution.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and resistance.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for assessing this compound cytotoxicity via MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Generation of Hybridomas: Permanent Cell Lines Secreting Monoclonal Antibodies - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound versus 6-thioguanine: influence on frequency and expression time of induced HGPRT- mutations in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of cytotoxic action of azaguanine and thioguanine in wild-type V79 cell lines and their relative efficiency in selection of structural gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: 8-Azaguanine vs. 6-Thioguanine for Mutant Selection
For researchers, scientists, and drug development professionals, the selection of appropriate tools is paramount for experimental success. In the realm of genetic toxicology and cancer research, the ability to select for specific mutant cells is a cornerstone of many assays. Two purine analogs, 8-Azaguanine and 6-thioguanine, have long been employed for this purpose, primarily in assays targeting the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene. This guide provides an objective comparison of these two selective agents, supported by experimental data, to aid researchers in making an informed choice for their specific experimental needs.
At their core, both this compound and 6-thioguanine are cytotoxic agents that are lethal to cells with a functional HPRT enzyme. This enzyme, a key player in the purine salvage pathway, incorporates these toxic analogs into nucleotides, leading to cell death. Consequently, only cells that have lost HPRT function, often through mutation, can survive in the presence of these compounds. This principle forms the basis of the HPRT mutation assay, a widely used tool to assess the mutagenicity of chemical compounds.
Mechanism of Action: A Tale of Two Incorporations
The primary difference in the mechanism of action between this compound and 6-thioguanine lies in their ultimate metabolic fate and cytotoxic effect. While both are processed by HPRT, their incorporation into different nucleic acid pools dictates their toxicity.
6-Thioguanine , upon conversion to deoxyguanosine triphosphate analog, is primarily incorporated into DNA.[1][2] This incorporation is a key initiating event for its cytotoxic effect.[1] The presence of 6-thioguanine in the DNA can lead to DNA damage and cell death, particularly in cells with a functional mismatch repair system.[3]
This compound , on the other hand, exerts its toxicity mainly through its incorporation into RNA.[1][2] This leads to the synthesis of fraudulent proteins and disruption of normal cellular functions, ultimately resulting in cell death.[1]
This fundamental difference in their mechanism has significant implications for their use in mutant selection, influencing factors like the speed of selection and the spectrum of mutations recovered.
Performance Comparison: Efficacy, Specificity, and Practical Considerations
The choice between this compound and 6-thioguanine often depends on the specific requirements of the experiment, including the cell type, the desired selection stringency, and the experimental timeline.
| Feature | This compound | 6-Thioguanine |
| Typical Concentration | Higher (e.g., 20-80 µg/mL)[4] | Lower (e.g., 4 µg/mL)[4] |
| Potency | Lower; 10-20 fold higher concentration needed for equitoxic effects compared to 6-TG[5] | Higher |
| HPRT Substrate Affinity | Poor substrate for HPRT[6] | Good substrate for HPRT[6] |
| Phenotypic Expression Time | Shorter[4] | Longer[4] |
| Specificity for HPRT Mutants | Can select for non-HPRT mediated resistance[6] | Highly specific for HPRT-deficient mutants[6] |
| Influence of Plating Density | Less sensitive to metabolic cooperation at higher densities[7] | More sensitive to metabolic cooperation[7] |
Studies directly comparing the two agents in Chinese hamster V79 cells have shown that while the total yield of induced mutations is similar, this compound allows for a shorter phenotypic expression time.[4] This means that mutants resistant to this compound can be selected earlier after mutagen treatment.[4] This is attributed to the lower affinity of this compound for the wild-type HPRT enzyme.[4]
However, a critical consideration is the specificity of selection. Resistance to 6-thioguanine is almost invariably linked to a deficiency in HPRT activity.[6] In contrast, cells can develop resistance to this compound through mechanisms that do not involve HPRT mutation, such as altered drug uptake or metabolism.[6] This makes 6-thioguanine a more stringent and specific selective agent for isolating HPRT mutants.
Furthermore, the efficiency of this compound can be significantly influenced by the concentration of purines in the cell culture medium, as it is a poorer substrate for HPRT.[6] This necessitates careful control of medium composition for reproducible results.
Experimental Protocols
Below are generalized protocols for mutant selection using this compound and 6-thioguanine, based on commonly used methods. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
General Protocol for HPRT Mutant Selection
-
Cell Preparation: Culture cells in standard growth medium to the desired density.
-
Mutagen Treatment (Optional): Expose cells to a mutagenic agent for a defined period.
-
Phenotypic Expression: Following mutagen removal, culture the cells in non-selective medium for a period to allow for the expression of the mutant phenotype. The duration of this period needs to be optimized, but studies suggest it may be shorter for this compound selection.[4]
-
Mutant Selection:
-
Plate a known number of cells in a selective medium containing either this compound or 6-thioguanine.
-
Simultaneously, plate a smaller number of cells in a non-selective medium to determine the cloning efficiency.
-
-
Colony Formation: Incubate the plates until visible colonies are formed (typically 7-14 days).
-
Data Analysis:
-
Count the number of colonies in both selective and non-selective plates.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated (corrected for cloning efficiency).
-
Specific Considerations:
-
Concentrations: As a starting point, concentrations of 20-80 µg/mL for this compound and 4 µg/mL for 6-thioguanine have been used for V79 cells.[4] These should be optimized for your cell line.
-
Plating Density: Be mindful of metabolic cooperation, especially with 6-thioguanine, where HPRT-proficient cells can rescue HPRT-deficient cells. Using lower plating densities or semi-solid media like soft agar can mitigate this effect.[7]
-
Media: The use of dialyzed serum may be considered for this compound selection to reduce the concentration of competing purines.[6]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the purine salvage pathway and a general experimental workflow for mutant selection.
Caption: Purine salvage pathway and sites of action for this compound and 6-Thioguanine.
References
- 1. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. This compound versus 6-thioguanine: influence on frequency and expression time of induced HGPRT- mutations in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cytotoxic action of azaguanine and thioguanine in wild-type V79 cell lines and their relative efficiency in selection of structural gene mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basis for differential cellular sensitivity to this compound and 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relative effectiveness of 6-thioguanine and this compound in selecting resistant mutants from two V79 Chinese hamster cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 8-Azaguanine Resistance: A Comparative Guide to HGPRT Activity Assays and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to purine analogs like 8-azaguanine is critical. The primary mechanism of resistance is the loss or reduction of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity. This guide provides a comprehensive comparison of methods to validate this compound resistance, with a focus on HGPRT activity assays. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The purine analog this compound is a powerful tool in cell culture for selecting cells deficient in the HGPRT enzyme. In cells with normal HGPRT activity, this compound is converted into a toxic nucleotide analog, leading to cell death.[1] However, cells can develop resistance to this compound, primarily through the downregulation or loss of HGPRT function.[2][3] This resistance can also arise, less commonly, through increased activity of guanine deaminase, an enzyme that metabolizes this compound into a non-toxic form.[4][5]
Accurate validation of this compound resistance is crucial for studies in cancer research, toxicology, and somatic cell genetics. This guide compares the performance of key validation methods, providing the necessary details for their implementation in your research.
Comparative Analysis of Validation Methods
The selection of a method to validate this compound resistance depends on the specific research question, available resources, and desired throughput. The following table summarizes the key characteristics of the primary and alternative validation methods.
| Method | Principle | Advantages | Disadvantages | Typical HGPRT Activity in Resistant Cells (% of Wild-Type) |
| HGPRT Activity Assay (Radiolabeled) | Measures the conversion of a radiolabeled substrate (e.g., [14C]-hypoxanthine) to its nucleotide product by HGPRT in cell lysates. | High sensitivity and the traditional "gold standard" method. | Requires handling of radioactive materials, specialized equipment for detection, and is labor-intensive. | < 2% to "extremely negative"[2][3] |
| HGPRT Activity Assay (Non-Radioactive) | A coupled-enzyme spectrophotometric or fluorometric assay that measures the production of a downstream product (e.g., NADH or a fluorescent molecule) linked to HGPRT activity. | Safer (no radioactivity), amenable to high-throughput screening in a microplate format. | May have lower sensitivity than radiolabeled assays; potential for interference from other cellular components. | < 2% to "extremely negative" (expected, based on radiolabeled data) |
| Guanine Deaminase Activity Assay | Measures the enzymatic conversion of guanine or this compound to xanthine or 8-azaxanthine, respectively. | Differentiates between HGPRT-deficient resistance and resistance due to increased drug catabolism. | Does not directly measure HGPRT activity; requires a separate assay to confirm HGPRT status. | 20-150% (in cases of resistance with normal HGPRT)[2] |
| 14C]-8-Azaguanine Incorporation Assay | Measures the incorporation of radiolabeled this compound into the cellular nucleic acid pool (DNA and RNA). | Provides a direct functional readout of the entire purine salvage pathway's ability to process the drug. | Involves radioactivity, requires cellular fractionation, and can be complex to quantify accurately. | Significantly reduced incorporation compared to sensitive cells.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Purine Salvage Pathway and this compound Toxicity.
Caption: Radiolabeled HGPRT Activity Assay Workflow.
Caption: Guanine Deaminase-Mediated Resistance.
Experimental Protocols
HGPRT Activity Assay (Radiolabeled)
This protocol is adapted from established methods and provides a robust measure of HGPRT enzyme activity.
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 1.5 mM MgCl2, 0.5% NP-40)
-
Reaction buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM PRPP)
-
[14C]-hypoxanthine (specific activity ~50 mCi/mmol)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent (e.g., saturated ammonium sulfate, 1 M sodium acetate, 2% isopropanol)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of cell lysate protein with reaction buffer.
-
Add [14C]-hypoxanthine to a final concentration of ~25 µM.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 20 mM and placing the tube on ice.
-
-
TLC Separation and Quantification:
-
Spot a small volume (e.g., 5-10 µL) of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Air dry the plate and visualize the spots under UV light (hypoxanthine and the product, inosine monophosphate (IMP), will have different migration distances).
-
Excise the spots corresponding to IMP and the unreacted hypoxanthine.
-
Place the excised spots into separate scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Calculation of HGPRT Activity:
-
Calculate the percentage of [14C]-hypoxanthine converted to [14C]-IMP.
-
Express HGPRT activity as nmol of IMP formed per mg of protein per hour.
-
HGPRT Activity Assay (Non-Radioactive)
This protocol is based on commercially available kits that utilize a coupled enzyme reaction.
Materials:
-
Commercial non-radioactive HGPRT activity assay kit (follow the manufacturer's instructions for buffer and reagent preparation).
-
Cell lysis buffer (as provided in the kit or a compatible buffer).
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength.
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the radiolabeled assay, ensuring compatibility with the kit's components.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell lysate to the wells.
-
Prepare the reaction mixture according to the kit's protocol, which typically includes hypoxanthine, PRPP, and the coupled enzyme system.
-
Add the reaction mixture to the wells containing the cell lysate to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the specified wavelength.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the kinetic curve.
-
Use a standard curve provided with the kit to convert the reaction rate to HGPRT activity (e.g., in mU/mL or nmol/min/mg protein).
-
Guanine Deaminase Activity Assay
This protocol measures the activity of the alternative resistance enzyme, guanine deaminase.
Materials:
-
Cell lysis buffer.
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).
-
Guanine or this compound substrate.
-
Spectrophotometer.
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for the HGPRT assays.
-
-
Enzymatic Reaction:
-
In a cuvette, combine the cell lysate with the reaction buffer.
-
Add the guanine or this compound substrate to start the reaction.
-
-
Measurement:
-
Monitor the decrease in absorbance at the wavelength corresponding to the substrate (e.g., ~248 nm for guanine) or the increase in absorbance at the wavelength of the product (e.g., ~290 nm for xanthine) over time.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance and use the molar extinction coefficient of the substrate or product to determine the enzyme activity.
-
[14C]-8-Azaguanine Incorporation Assay
This assay provides a functional measure of a cell's ability to process and utilize this compound.
Materials:
-
[14C]-8-azaguanine.
-
Cell culture medium.
-
PBS.
-
DNA/RNA extraction kit or reagents (e.g., TRIzol).
-
Scintillation counter and fluid.
Procedure:
-
Cell Labeling:
-
Plate cells and allow them to adhere overnight.
-
Add [14C]-8-azaguanine to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate for a defined period (e.g., 4-24 hours).
-
-
Nucleic Acid Extraction:
-
Wash the cells thoroughly with cold PBS to remove unincorporated [14C]-8-azaguanine.
-
Harvest the cells and extract total nucleic acids using a standard protocol (e.g., phenol-chloroform extraction or a commercial kit).
-
-
Quantification:
-
Measure the concentration of the extracted nucleic acids using a spectrophotometer.
-
Measure the radioactivity in the nucleic acid sample using a scintillation counter.
-
-
Data Analysis:
-
Express the incorporation of [14C]-8-azaguanine as counts per minute (CPM) per µg of nucleic acid.
-
Compare the incorporation in resistant cells to that in sensitive, wild-type cells.
-
Conclusion
The validation of this compound resistance is a critical step in many areas of biomedical research. While the traditional radiolabeled HGPRT activity assay remains a sensitive and reliable method, non-radioactive alternatives offer increased safety and throughput. For a comprehensive understanding of the resistance mechanism, it is advisable to consider alternative pathways, such as increased guanine deaminase activity. The choice of validation method should be guided by the specific experimental needs and available resources. The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently and accurately validate this compound resistance in their cellular models.
References
- 1. scite.ai [scite.ai]
- 2. This compound Resistance in Mammalian Cells I. Hypoxanthine-Guanine Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basis for differential cellular sensitivity to this compound and 6-thioguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Specific resistance to this compound in cells with normal hypoxanthine phosphoribosyltransferase (HPRT) activity: the role of guanine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Mechanism of 8-Azaguanine-Induced Cytotoxicity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Azaguanine's cytotoxic performance against other purine analogues. Supported by experimental data, this document details the underlying mechanisms of action and provides comprehensive protocols for verification.
This compound is a synthetic purine analogue that exhibits antineoplastic activity by acting as an antimetabolite.[1][2] Its primary mechanism of cytotoxicity involves its conversion to a fraudulent nucleotide and subsequent incorporation into ribonucleic acid (RNA).[1][2][3][4] This integration into RNA disrupts normal cellular processes, leading to the inhibition of protein synthesis and ultimately, cell death.[5][6] The activation of this compound is a critical step in its cytotoxic pathway and is mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[7][8] Consequently, cellular resistance to this compound is frequently associated with deficiencies in HPRT activity.[7][8][9]
Comparative Cytotoxicity of Purine Analogues
The cytotoxic efficacy of this compound, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability underscores the importance of cell-type-specific responses to this agent. For a comprehensive understanding, the following tables present a comparison of the cytotoxic activity of this compound with other purine analogues—Cladribine, Fludarabine, and Pentostatin—which operate through distinct mechanisms.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| MOLT-3 | Acute Lymphoblastic Leukemia | 10 | 24 |
| CEM | Acute Lymphoblastic Leukemia | 100 | 24 |
| H.Ep-2 | Laryngeal Carcinoma | 2 | Not Specified |
Table 2: Comparative IC50 Values of Alternative Purine Analogues
| Compound | Cell Line | Cancer Type | IC50 | Incubation Time (hours) |
| Cladribine | U266 | Multiple Myeloma | 2.43 µM | Not Specified |
| RPMI8226 | Multiple Myeloma | 0.75 µM | Not Specified | |
| MM1.S | Multiple Myeloma | 0.18 µM | Not Specified | |
| 501Mel | Melanoma | 2.9 µM | Not Specified | |
| 1205Lu | Melanoma | 2.0 µM | Not Specified | |
| M249R | Melanoma | 6.3 µM | Not Specified | |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 µg/mL | Not Specified |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | 48 | |
| MM.1R | Multiple Myeloma | 33.79 µg/mL | 48 | |
| K562 | Chronic Myelogenous Leukemia | 3.33 µM | 4 | |
| Pentostatin | - | - | - | - |
| Note: IC50 values for Pentostatin are not as readily available in a comparable format due to its mechanism as a potent enzyme inhibitor, where its effectiveness is often measured by inhibition of adenosine deaminase activity. |
Mechanisms of Action: this compound vs. Alternatives
The cytotoxic effects of this compound and its alternatives stem from their distinct interactions with cellular machinery.
This compound: As a guanine analogue, it is metabolized by HPRT into 8-azaguanylate, which is then incorporated into RNA. This leads to the formation of fraudulent RNA molecules, impairing ribosome function and inhibiting protein synthesis, which in turn induces cell cycle arrest and apoptosis.[3][5]
Cladribine and Fludarabine: These are adenosine analogues that are phosphorylated intracellularly to their active triphosphate forms by deoxycytidine kinase (dCK). These fraudulent nucleotides are then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, which results in the accumulation of DNA strand breaks and subsequent apoptosis.
Pentostatin: This agent is a potent and irreversible inhibitor of the enzyme adenosine deaminase (ADA). Inhibition of ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine triphosphate (dATP). High levels of dATP are toxic to lymphocytes, causing DNA strand breaks and triggering apoptosis.
Visualizing the Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Caption: Standard experimental workflow for evaluating this compound cytotoxicity.
Caption: Decision tree for investigating mechanisms of cellular resistance to this compound.
Detailed Experimental Protocols
For accurate and reproducible results, the following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and other test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and other test compounds)
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to accurately measure DNA content.
-
Analyze the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating 8-Azaguanine Incorporation into RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of nucleotide analogs like 8-Azaguanine into RNA is a critical determinant for various therapeutic and research applications. Validating this incorporation is paramount to ensure the intended biological effect and to understand the mechanism of action. This guide provides an objective comparison of key methodologies for validating and quantifying this compound incorporation into RNA, supported by experimental data and detailed protocols.
Comparison of Validation Methodologies
Several techniques can be employed to confirm the presence of this compound in RNA. The choice of method often depends on the specific experimental needs, including sensitivity, throughput, cost, and the type of information required (e.g., quantification, localization). The three primary methods discussed here are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Fluorescence Spectroscopy, and Direct RNA Sequencing.
| Method | Principle | Advantages | Disadvantages | Sensitivity | Throughput | Relative Cost |
| HPLC-MS/MS | Chromatographic separation of RNA digest followed by mass-based identification and quantification of 8-azaguanosine. | High specificity and sensitivity, provides absolute quantification. | Requires specialized equipment, complex sample preparation, and can be lower throughput. | High (fmol to pmol range) | Low to Medium | High |
| Fluorescence Spectroscopy | Utilizes the intrinsic fluorescent properties of this compound, which are quenched upon incorporation into the RNA backbone. | Rapid, high-throughput, and relatively inexpensive. | Indirect quantification, susceptible to interference from other fluorescent compounds. | Medium | High | Low |
| Direct RNA Sequencing | Detects this compound as a modified base by analyzing the altered electrical current signal as the RNA strand passes through a nanopore. | Provides sequence context of incorporation, can detect other modifications simultaneously. | Lower accuracy for single-read identification of modifications, requires specialized bioinformatic analysis. | Medium to High | High | Medium to High |
Experimental Protocols
HPLC-MS/MS for Absolute Quantification
This method provides the gold standard for accurate quantification of this compound in RNA.
a. RNA Digestion:
-
Isolate total RNA from cells or tissues treated with this compound using a standard RNA extraction protocol (e.g., TRIzol).
-
To 10 µg of purified RNA, add 2 units of Nuclease P1 and incubate at 37°C for 2 hours in a buffer containing 20 mM sodium acetate (pH 5.3).
-
Add 1 unit of alkaline phosphatase and incubate at 37°C for an additional 1 hour to dephosphorylate the nucleosides.
-
Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove enzymes.
b. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (m/z) for 8-Azaguanosine: 285.1
-
Product Ion (m/z) for this compound: 153.1[1]
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification: Generate a standard curve using known concentrations of 8-azaguanosine. The amount of 8-azaguanosine in the sample is determined by comparing its peak area to the standard curve.
Fluorescence Spectroscopy for High-Throughput Screening
This method leverages the inherent fluorescence of this compound for a rapid assessment of incorporation. This compound exhibits fluorescence that is significantly quenched when it is incorporated into the stacked environment of an RNA duplex.[2]
a. Sample Preparation:
-
Isolate total RNA from cells treated with this compound.
-
Prepare a dilution series of the RNA sample in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
b. Fluorescence Measurement:
-
Use a fluorescence microplate reader.
-
Excitation Wavelength: 290 nm[3]
-
Emission Wavelength: Scan from 350 nm to 500 nm. The emission maximum for free this compound is around 400 nm.[4]
-
Measure the fluorescence intensity of the RNA samples.
-
Control: Measure the fluorescence of an untreated RNA sample to determine background fluorescence.
-
Quantification: A decrease in fluorescence intensity at ~400 nm compared to a standard curve of free this compound can be used to estimate the level of incorporation, assuming the quenching effect is proportional to the amount of incorporated analog.
Direct RNA Sequencing for Sequence-Specific Validation
This cutting-edge technique allows for the direct sequencing of RNA molecules, enabling the identification of modified bases, including this compound, in their native sequence context.
a. Library Preparation:
-
Prepare a direct RNA sequencing library using a commercially available kit (e.g., Oxford Nanopore Technologies Direct RNA Sequencing Kit). This typically involves ligating a motor protein and sequencing adapter to the poly(A) tail of the RNA.
b. Nanopore Sequencing:
-
Load the prepared library onto a nanopore flow cell (e.g., MinION, GridION).
-
Initiate the sequencing run. As RNA molecules pass through the nanopores, the instrument records changes in the ionic current.
c. Bioinformatic Analysis:
-
Basecalling: The raw electrical signal (squiggles) is converted into RNA sequences using a basecalling algorithm.
-
Alignment: The basecalled reads are aligned to a reference transcriptome.
-
Modified Base Detection: The presence of this compound will cause a characteristic deviation in the raw signal compared to the signal for a canonical guanine base. While specific models for this compound may not be pre-trained in standard basecallers, a general workflow for detecting modified bases can be employed. This involves comparing the signal from the experimental sample to a control sample of unmodified RNA (in vitro transcribed RNA of the same sequence). Bioinformatic tools and workflows like "MasterOfPores" can be adapted to identify these signal deviations, indicating the location of the modified base.[5][6]
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
References
- 1. The mass spectra of 8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of RNA and Its Modifications | Annual Reviews [annualreviews.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. MasterOfPores: A Workflow for the Analysis of Oxford Nanopore Direct RNA Sequencing Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification mapping by nanopore sequencing - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of 8-Azaguanine and Methotrexate in Cancer Research
In the landscape of cancer research, antimetabolites represent a cornerstone of chemotherapy, targeting the metabolic pathways essential for cancer cell proliferation. Among these, 8-Azaguanine and Methotrexate have been subjects of extensive study. This guide provides a detailed, side-by-side comparison of these two compounds, offering insights into their mechanisms of action, efficacy, and the experimental methodologies used to evaluate them. This objective comparison is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
At a Glance: Key Differences
| Feature | This compound | Methotrexate |
| Drug Class | Purine Analog | Antifolate |
| Primary Mechanism of Action | Incorporation into RNA, leading to inhibition of protein synthesis and disruption of cellular metabolism.[1][2][3] | Competitive inhibition of dihydrofolate reductase (DHFR), leading to depletion of tetrahydrofolate and inhibition of DNA synthesis.[4][5] |
| Molecular Target | RNA synthesis and processing | Dihydrofolate Reductase (DHFR) |
| Cell Cycle Specificity | S-phase | S-phase[5] |
| Primary Resistance Mechanism | Decreased activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | DHFR gene amplification, decreased drug transport, altered DHFR affinity |
In Vitro Efficacy: A Look at the Numbers
The cytotoxic effects of this compound and Methotrexate have been evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. However, a direct comparison is challenging due to the lack of comprehensive studies testing both drugs across the same panel of cell lines. The following tables summarize available IC50 data from various studies.
This compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLT3 | T-cell Acute Lymphoblastic Leukemia | 10 (24h) | [2] |
| CEM | T-cell Acute Lymphoblastic Leukemia | 100 (24h) | [2] |
Methotrexate IC50 Values
The Genomics of Drug Sensitivity in Cancer database provides a broad overview of Methotrexate's activity. Below is a selection of IC50 values across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RH-1 | Rhabdomyosarcoma | 0.00576 | [6] |
| EW-7 | Ewing's Sarcoma | 0.00636 | [6] |
| ML-2 | Acute Myeloid Leukemia | 0.00705 | [6] |
| NCI-H661 | Lung Large Cell Carcinoma | 0.00767 | [6] |
| HCT-116 | Colon Carcinoma | 0.0101 | [6] |
| A549 | Lung Carcinoma | 0.12 | [7] |
| 5637 | Bladder Carcinoma | 0.016 | [4] |
| A-427 | Lung Carcinoma | 5.52 | [4] |
| HeLa | Cervical Cancer | >50 (24h) | [8] |
| MCF-7 | Breast Cancer | >50 (24h) | [8] |
In Vivo Preclinical Studies
Animal models are crucial for evaluating the therapeutic potential of anticancer agents. While Methotrexate has been extensively studied in vivo, data for this compound is more limited.
This compound In Vivo Data
Early studies demonstrated the carcinostatic effects of this compound in mouse malignancies.[1][9] For instance, it was shown to retard the growth of Sarcoma 37 in mice.[9] Further research also indicated its ability to be incorporated into the nucleic acids of tumors in mice.[8]
Methotrexate In Vivo Data
Methotrexate has demonstrated efficacy in a wide range of preclinical cancer models. For example, in a study using a 4T1 allograft mouse model of breast cancer, Methotrexate led to a tumor growth inhibition of 16.2%.[10]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of this compound and Methotrexate underpin their different cellular effects and potential therapeutic applications.
This compound: Disrupting Protein Synthesis
This compound, as a purine analog, exerts its cytotoxic effects by being an antimetabolite.[1][11] It competes with guanine and is incorporated into ribonucleic acids (RNA).[2][11] This incorporation disrupts normal RNA function and leads to the inhibition of protein synthesis, ultimately arresting cell growth.[3] The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is crucial for the activation of this compound.[1]
Methotrexate: Inhibiting DNA Synthesis and Modulating Signaling Pathways
Methotrexate's primary mechanism is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, which are building blocks for DNA.[4][5] This leads to an S-phase-specific cell cycle arrest. Beyond this canonical pathway, Methotrexate has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
-
JAK/STAT Pathway: Methotrexate can suppress the activation of the JAK/STAT signaling pathway, which is often pathologically activated in various malignancies.
-
JNK Pathway: Methotrexate can induce the production of reactive oxygen species (ROS), leading to the activation of the JNK pathway, which can "prime" cells for apoptosis.
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug evaluation. Below are detailed protocols for commonly used assays to assess the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.[12]
-
Drug Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or Methotrexate) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute the stock solution 1:1000 in culture medium to a final concentration of 5 µg/mL and add 110 µL to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Workflow:
Detailed Protocol:
-
Cell Preparation: After drug treatment, collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend approximately 2 x 10^6 cells in 400 µL of PBS.[13] Add 100 µL of incubation buffer containing 2 µL of Annexin V-FITC (1 mg/mL) and 2 µL of Propidium Iodide (PI) (1 mg/mL).[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry without a final washing step.[13] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]
Conclusion
This compound and Methotrexate are both valuable tools in cancer research, each with a distinct mechanism of action and efficacy profile. Methotrexate, a DHFR inhibitor, has a well-established, broad-spectrum anticancer activity and its effects on cellular signaling are increasingly understood. This compound, a purine analog that disrupts protein synthesis, has also demonstrated antineoplastic properties, although its clinical application in cancer therapy has been less prominent.
The data presented here, while not from direct comparative studies, provide a foundation for understanding the relative strengths and weaknesses of each compound. Further research, including head-to-head comparisons in a standardized panel of cancer models, is warranted to fully elucidate their therapeutic potential and to guide the development of more effective cancer therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis by this compound. I. Effects on polyribosomes in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methotrexate - Wikipedia [en.wikipedia.org]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. Identification of this compound Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The incorporation of this compound into nucleic acids of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Preclinical Oncology Services | Jackson Laboratory [jax.org]
- 11. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methotrexate Sodium (Cancer Treatment) - NCI [cancer.gov]
- 13. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Azaguanine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 8-Azaguanine is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
Step-by-Step Disposal Procedure
The proper disposal of this compound is managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3][4]
-
Waste Collection:
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration and quantity.
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal should be conducted at an approved waste disposal plant or via controlled incineration with flue gas scrubbing.[1][2]
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Containment: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable container for disposal.[2][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Waste Disposal: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.[5]
Disposal of Contaminated Packaging
Empty this compound containers are also considered hazardous waste. They should be managed as follows:
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
Puncturing: After rinsing, puncture the container to prevent reuse.[1]
-
Disposal: The rinsed and punctured container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[1] Combustible packaging may be disposed of via controlled incineration.[1]
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Formula | C4H4N6O | [1] |
| Molecular Weight | 152.11 g/mol | [1] |
| Hazard Classification | Acute Toxicity, Oral (Category 4) - Harmful if swallowed | [2][3][6] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration | [1] |
| Environmental Precautions | Avoid release to the environment; do not let enter drains, soil, or surface water | [1][2][3] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Azaguanine
Essential safety protocols and logistical plans for the handling and disposal of 8-Azaguanine are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a purine analogue and antimetabolite known for its antineoplastic activity.[1][2] Due to its hazardous nature, specifically its potential to be harmful if swallowed, and the possibility of causing eye, skin, and respiratory tract irritation, stringent safety measures are imperative during its handling and disposal.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive ensemble of personal protective equipment is mandatory to prevent exposure. This includes protection for your eyes, skin, and respiratory system.
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] For activities with a higher risk of splashing, a face shield is recommended to provide full protection.
Skin Protection: Impervious gloves and protective clothing are essential to prevent skin contact.[4][5] Gloves should be inspected before use and changed regularly, typically every 30 to 60 minutes, or immediately if contaminated or damaged.[5][6] Long-sleeved gowns, preferably those that close in the back, should be worn to protect the arms and body.[7]
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place.[3] If engineering controls do not maintain airborne concentrations below exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4] For significant spills or aerosol generation, a chemical cartridge-type respirator or a self-contained breathing apparatus (SCBA) may be necessary.[5][6]
Quantitative Exposure Limits
Currently, there are no specific OSHA Vacated PELs (Permissible Exposure Limits) listed for this compound.[3] It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]
| Parameter | Value | Source |
| OSHA Vacated PELs | No data available | [3] |
Procedural Guidance for Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for minimizing risks associated with this compound.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[4][5]
-
Avoid all direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[4]
-
Wash hands and any exposed skin thoroughly after handling and before eating, drinking, or smoking.[4][5]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
To maintain product quality, some suppliers recommend storing it in a freezer.[4]
-
Store away from incompatible materials, such as oxidizing agents.[4]
Emergency Procedures and Disposal Plan
In the event of an emergency or the need for disposal, the following steps should be taken.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
Spills and Leaks:
-
Evacuate personnel to a safe area.[5]
-
Wear appropriate personal protective equipment as outlined above.[3]
-
Avoid generating dust.[3]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[3][4]
-
Ensure the area is well-ventilated.[3]
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4][5]
-
Do not allow the chemical to enter drains, as it should not be released into the environment.[4][5]
Workflow for Safe Handling of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C4H4N6O | CID 135403646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
